Teclothiazide
Description
This compound is a benzothiadiazine sulfonamide derivative belonging to the class of the thiazide diuretics.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4267-05-4 |
|---|---|
Molecular Formula |
C8H7Cl4N3O4S2 |
Molecular Weight |
415.1 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3-(trichloromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide |
InChI |
InChI=1S/C8H7Cl4N3O4S2/c9-3-1-4-6(2-5(3)20(13,16)17)21(18,19)15-7(14-4)8(10,11)12/h1-2,7,14-15H,(H2,13,16,17) |
InChI Key |
GUTZRTRUIMWMJZ-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)(Cl)Cl |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)(Cl)Cl |
Other CAS No. |
4267-05-4 |
Pictograms |
Irritant |
Synonyms |
teclothiazide tetrachlormethiazide tetrachloromethiazide |
Origin of Product |
United States |
Foundational & Exploratory
Teclothiazide: A Technical Guide to its Core Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Teclothiazide (6-chloro-3,4-dihydro-3-trichloromethyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide), a potent thiazide diuretic. The document delves into the historical context of its discovery, presents a detailed, plausible synthesis protocol, and elucidates its mechanism of action at the molecular level. Quantitative data for related thiazide diuretics are presented to offer a comparative perspective on its potential efficacy. Furthermore, this guide includes detailed diagrams of the synthetic pathway and its pharmacological signaling cascade, adhering to the specified visualization requirements.
Discovery and Historical Context
The development of this compound is rooted in the broader exploration of benzothiadiazine derivatives as diuretic agents. Following the discovery of chlorothiazide, the first orally effective and potent diuretic, researchers sought to modify its structure to enhance its activity and duration of action. The core structure-activity relationship (SAR) studies in this class of compounds indicated that substitutions at the 3-position of the dihydrobenzothiadiazine ring could significantly influence diuretic potency. While specific details on the initial discovery of this compound are not extensively documented in readily available literature, its synthesis is a logical extension of the chemical explorations of the time, focusing on the introduction of lipophilic and electron-withdrawing groups to modulate the pharmacological profile. The presence of the trichloromethyl group at the C3 position is a key structural feature of this compound.
Chemical Synthesis of this compound
The synthesis of this compound involves a multi-step process starting from 5-chloro-2,4-disulfamylaniline. The following is a detailed experimental protocol based on established synthetic routes for related thiazide diuretics.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-Amino-6-chloro-1,3-benzenedisulfonamide
This starting material is synthesized from 3-chloroaniline through chlorosulfonylation followed by amination, a common route in the synthesis of thiazide diuretics.
Step 2: Cyclization to form 6-chloro-3,4-dihydro-3-trichloromethyl-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide (this compound)
-
Reaction Setup: In a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, suspend 1 mole of 4-amino-6-chloro-1,3-benzenedisulfonamide in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Aldehyde: While stirring, add 1.1 moles of chloral hydrate (trichloroacetaldehyde monohydrate) to the suspension.
-
Condensation: Heat the mixture to a temperature of 80-100°C. The condensation reaction between the amino group and the aldehyde, followed by cyclization, will occur. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion of the reaction, the mixture is cooled to room temperature. The product is precipitated by pouring the reaction mixture into a large volume of ice-cold water.
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water to remove any remaining DMF and unreacted starting materials, and then dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Mechanism of Action
This compound, like other thiazide diuretics, exerts its primary pharmacological effect on the kidneys, specifically in the distal convoluted tubule (DCT).
The principal mechanism of action is the inhibition of the Na+/Cl- cotransporter (NCC), also known as the thiazide-sensitive cotransporter, located on the apical membrane of the DCT epithelial cells. By blocking this transporter, this compound prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increased concentration of these ions in the tubular fluid, which in turn osmotically retains water, resulting in increased urine output (diuresis). The increased excretion of sodium also contributes to the antihypertensive effect of the drug.
Signaling Pathway of Diuretic Action
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Quantitative Data
| Thiazide Diuretic | Typical Oral Dose (mg/day) | Relative Potency | Duration of Action (hours) |
| Chlorothiazide | 250-1000 | 1 | 6-12 |
| Hydrochlorothiazide | 12.5-50 | 10 | 12-18 |
| Chlorthalidone | 12.5-50 | 15-20 | 24-72 |
| This compound | Data not available | Expected to be high | Data not available |
Note: The relative potency is compared to Chlorothiazide. The expected high potency of this compound is based on the presence of the lipophilic trichloromethyl group at the 3-position, a substitution known to increase diuretic activity in this class of compounds.
Structure-Activity Relationship (SAR)
The diuretic activity of benzothiadiazine derivatives is highly dependent on their chemical structure. Key SAR points for this class of compounds include:
-
Position 2: The nitrogen at position 2 should be unsubstituted for optimal activity.
-
Position 3: Substitution at this position with a lipophilic group, such as the trichloromethyl group in this compound, generally increases diuretic potency. Saturation of the 3-4 double bond to form a dihydrobenzothiadiazine also enhances activity.
-
Position 6: An electron-withdrawing group, typically a chloro or trifluoromethyl group, is essential for diuretic activity.
-
Position 7: The sulfonamide group at this position is critical for the diuretic effect.
Conclusion
This compound is a potent thiazide diuretic, the discovery of which is a part of the broader effort to optimize the pharmacological properties of this important class of drugs. Its synthesis follows established chemical pathways for benzothiadiazine derivatives. The mechanism of action is well-understood and involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney. While specific quantitative data for this compound are limited, its structural features suggest high potency. This technical guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profile.
References
An In-depth Technical Guide on the Core Mechanism of Action of Thiazide Diuretics
A Note on Terminology: The initial query for "Teclothiazide" did not yield specific results for a compound of that name. It is presumed that this may be a typographical error and the intended subject was "thiazide diuretics." This guide therefore provides a comprehensive overview of the mechanism of action for the broader class of thiazide and thiazide-like diuretics, a cornerstone in the management of hypertension and edema.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a detailed exploration of the molecular and physiological mechanisms of thiazide diuretics. The content delves into their primary mode of action, secondary vascular effects, quantitative pharmacological data, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: Inhibition of the Na+-Cl- Cotransporter (NCC)
The principal mechanism of action of thiazide and thiazide-like diuretics is the inhibition of the sodium-chloride cotransporter (NCC), also known as SLC12A3, located in the apical membrane of the distal convoluted tubule (DCT) in the kidney.[1][2] The NCC is responsible for reabsorbing approximately 5-7% of filtered sodium from the tubular fluid back into the bloodstream.[1] By blocking this transporter, thiazides increase the excretion of sodium and chloride, leading to a mild to moderate diuretic effect, known as natriuresis.[3][4] This initial reduction in extracellular fluid and plasma volume contributes to a decrease in cardiac output and, consequently, a lowering of blood pressure.[1]
Structural studies using cryo-electron microscopy have revealed that thiazide diuretics bind to a site on the NCC that overlaps with the chloride-binding site.[5] This binding locks the transporter in an outward-facing conformation, preventing its normal transport cycle and thereby inhibiting ion translocation.[5] The interaction involves specific amino acid residues within the transmembrane domain of the NCC, providing a structural basis for the inhibitory action of these drugs.[6]
The following diagram illustrates the mechanism of thiazide diuretics at the distal convoluted tubule.
Figure 1: Thiazide diuretics block the NCC on the apical membrane of distal convoluted tubule cells, preventing Na+ and Cl- reabsorption.
Secondary Mechanism: Vasodilation
While the diuretic effect of thiazides contributes to their initial blood pressure-lowering action, their long-term antihypertensive effect is primarily attributed to a reduction in peripheral vascular resistance through vasodilation. The precise mechanisms underlying this vasodilation are still under investigation, but several theories have been proposed.
One prominent hypothesis involves the inhibition of carbonic anhydrase in vascular smooth muscle cells.[7] Thiazide diuretics are structurally related to carbonic anhydrase inhibitors.[7] Inhibition of this enzyme leads to intracellular alkalinization, which in turn activates large-conductance calcium-activated potassium channels (BKCa).[7] The opening of these channels causes hyperpolarization of the vascular smooth muscle cell membrane, leading to the closure of voltage-gated calcium channels, a decrease in intracellular calcium concentration, and subsequent vasorelaxation.[8]
The following diagram outlines the proposed signaling cascade for the vasodilatory effect of thiazide diuretics.
References
- 1. Carbonic anhydrase, its inhibitors and vascular function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Pressure Myography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular mechanisms of thiazide-like diuretics-mediated inhibition of the human Na-Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. New insights into carbonic anhydrase inhibition, vasodilation, and treatment of hypertensive-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Teclothiazide Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teclothiazide is a thiazide diuretic that has been utilized in the management of hypertension and edema. Like other members of the thiazide class, its therapeutic effects are primarily mediated by its action on the sodium-chloride (Na+/Cl-) cotransporter (NCC) in the distal convoluted tubule of the nephron. Understanding the structure-activity relationship (SAR) of this compound is crucial for the rational design of novel analogs with improved potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the SAR studies of thiazide diuretics, with a specific focus on the structural features analogous to this compound, to inform future drug discovery and development efforts. While specific quantitative SAR data for this compound is limited in the public domain, the well-established principles governing the thiazide class provide a robust framework for predicting the impact of structural modifications.
Mechanism of Action of Thiazide Diuretics
Thiazide diuretics, including this compound, exert their primary effect by inhibiting the Na+/Cl- cotransporter (NCC), also known as SLC12A3, located on the apical membrane of epithelial cells in the distal convoluted tubule (DCT) of the kidney. By blocking the reabsorption of sodium and chloride ions from the tubular fluid back into the blood, these drugs increase the osmolarity of the tubular fluid, leading to enhanced water retention within the tubule and subsequent diuresis. The increased excretion of sodium also contributes to their antihypertensive effect through a reduction in blood volume and potentially through direct effects on vascular smooth muscle.
Caption: Mechanism of action of this compound on the Na+/Cl- cotransporter in the distal convoluted tubule.
Core Structure-Activity Relationships of Thiazide Diuretics
The foundational structure of thiazide diuretics is the 1,2,4-benzothiadiazine-1,1-dioxide nucleus. SAR studies on a wide range of analogs have established several key principles that govern their diuretic activity. These principles are directly applicable to understanding the SAR of this compound.
General Structure of Thiazide Diuretics:
Caption: General chemical structure of thiazide diuretics highlighting key positions for SAR. (Note: A placeholder for an actual chemical structure image is used here).
| Position | Structural Modification | Impact on Diuretic Activity |
| 2 (N) | Small alkyl substitution (e.g., -CH3) | Can increase the duration of action by increasing lipophilicity. |
| 3 | Substitution with a lipophilic group | Potency is significantly increased. Saturation of the double bond between positions 3 and 4 (to form a hydrothiazide) generally increases diuretic potency by 3 to 10-fold. |
| 6 | Substitution with an electron-withdrawing group (e.g., -Cl, -CF3) | Essential for diuretic activity. The stronger the electron-withdrawing nature, the higher the potency. |
| 7 | A free sulfonamide (-SO2NH2) group | Absolutely essential for diuretic activity. Masking or replacing this group abolishes the diuretic effect. |
Inferred Structure-Activity Relationship of this compound
Based on the general SAR of thiazides, we can infer the following for this compound, which is a hydrothiazide derivative:
-
6-Chloro Group: The chlorine atom at position 6 is a crucial electron-withdrawing group that is essential for its diuretic activity.
-
7-Sulfonamide Group: The unsubstituted sulfonamide group at position 7 is indispensable for its interaction with the NCC transporter.
-
3,4-Dihydrobenzothiadiazine Core: The saturation of the bond between positions 3 and 4 classifies this compound as a hydrothiazide, which generally leads to higher diuretic potency compared to its unsaturated counterpart.
-
Substituent at Position 3: The nature of the substituent at position 3 is a key determinant of potency and duration of action. In this compound, this substituent contributes to its specific pharmacological profile.
Experimental Protocols for Evaluating Diuretic Activity
The evaluation of the diuretic potential of this compound and its analogs involves both in vivo and in vitro assays.
In Vivo Diuretic Activity: The Lipschitz Test in Rats
This is a standard method for screening diuretic agents.
Principle: The diuretic activity of a test compound is assessed by measuring the volume of urine and the excretion of electrolytes (Na+, K+, Cl-) in rats and comparing the results to a control group and a standard diuretic.
Protocol:
-
Animal Preparation: Male Wistar rats (150-200g) are fasted overnight with free access to water.
-
Grouping: Animals are divided into control, standard (e.g., hydrochlorothiazide), and test groups.
-
Dosing: The test compound, standard, or vehicle (control) is administered orally or intraperitoneally.
-
Hydration: Immediately after dosing, all animals receive a saline load (e.g., 0.9% NaCl, 25 mL/kg) orally to ensure a good urine flow.
-
Urine Collection: Rats are placed in individual metabolic cages, and urine is collected over a specified period (e.g., 5 or 24 hours).
-
Analysis:
-
Urine volume is measured.
-
Urinary concentrations of Na+ and K+ are determined by flame photometry.
-
Urinary Cl- concentration is measured by titration.
-
-
Data Evaluation: Diuretic activity is expressed as the ratio of the mean urine volume of the test group to that of the control group. Saluretic and natriuretic activities are assessed by comparing electrolyte excretion.
Caption: Experimental workflow for the in vivo evaluation of diuretic activity using the Lipschitz test.
In Vitro Assay: Inhibition of Na+-Cl- Cotransporter Activity
In vitro assays provide a more direct measure of a compound's ability to inhibit the NCC transporter.
Principle: The inhibitory activity of a test compound on the NCC transporter is determined by measuring the uptake of radioactive ions (e.g., 22Na+ or 36Cl-) in cells expressing the transporter.
Protocol:
-
Cell Culture: A stable cell line expressing the human NCC transporter (e.g., HEK293 or Xenopus laevis oocytes) is cultured.
-
Assay Preparation: Cells are washed and pre-incubated in a buffer.
-
Incubation: Cells are incubated with the test compound at various concentrations.
-
Ion Uptake: A solution containing a radioactive ion (e.g., 22Na+) and a non-radioactive co-ion (Cl-) is added to initiate uptake.
-
Termination: The uptake is stopped after a specific time by washing the cells with an ice-cold buffer.
-
Measurement: The amount of radioactivity inside the cells is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the ion uptake (IC50) is calculated.
Caption: Workflow for the in vitro assessment of NCC inhibition by this compound analogs.
Conclusion
The structure-activity relationship of this compound is firmly rooted in the well-established principles governing the diuretic activity of the thiazide class of compounds. The presence of an electron-withdrawing group at position 6 and an unsubstituted sulfonamide at position 7 of the benzothiadiazine-1,1-dioxide core are paramount for its inhibitory effect on the Na+/Cl- cotransporter. As a hydrothiazide, this compound benefits from the increased potency associated with the saturation of the C3-C4 double bond. Future research aimed at developing novel this compound analogs should focus on modifications at positions 2 and 3 to optimize potency, duration of action, and selectivity, while adhering to the critical structural requirements at positions 6 and 7. The detailed experimental protocols provided herein offer a robust framework for the preclinical evaluation of such novel diuretic agents.
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of Teclothiazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, proposed protocol for the laboratory-scale synthesis of Teclothiazide (6-chloro-3,4-dihydro-3-(1H-tetrazol-5-yl)-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide). As a complex heterocyclic compound, the synthesis of this compound is a multi-step process. This protocol is based on established synthetic methodologies for related thiazide diuretics and tetrazole formations. The proposed pathway involves the initial synthesis of the key intermediate, 4-amino-6-chlorobenzene-1,3-disulfonamide, followed by the preparation of tetrazole-5-carboxaldehyde, and culminating in a cyclization reaction to yield the final product. This document outlines the required reagents, detailed procedural steps, and expected outcomes, providing a comprehensive guide for chemists in a research and development setting.
Introduction
This compound is a thiazide diuretic characterized by a 6-chloro-3,4-dihydro-2H-1,2,4-benzothiadiazine-7-sulfonamide 1,1-dioxide core with a tetrazol-5-yl substituent at the 3-position. This structural feature distinguishes it from more common thiazides like hydrochlorothiazide and is crucial for its pharmacological activity. The synthesis of such a molecule requires a strategic approach, combining the formation of the benzothiadiazine ring with the introduction of the tetrazole moiety. The following protocol details a plausible and robust synthetic route for the preparation of this compound for research purposes.
Overall Synthetic Workflow
The proposed synthesis of this compound is a three-stage process, as illustrated in the workflow diagram below. It begins with the preparation of a key sulfonamide intermediate, followed by the synthesis of a specialized aldehyde, and concludes with the condensation and cyclization to form the final product.
Caption: Overall workflow for the proposed synthesis of this compound.
Experimental Protocols
Stage 1: Synthesis of 4-Amino-6-chlorobenzene-1,3-disulfonamide
This stage focuses on the preparation of the core aniline sulfonamide intermediate.
Step 1.1: Chlorosulfonation of 3-Chloroaniline
-
In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a scrubber.
-
Add chlorosulfonic acid (4.0 eq) to the flask and cool to 0-5 °C in an ice bath.
-
Slowly add 3-chloroaniline (1.0 eq) dropwise via the dropping funnel while maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the mixture to room temperature and then heat to 70-80 °C for 2-3 hours until the evolution of HCl gas ceases.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The precipitated product, 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride, is collected by vacuum filtration and washed with cold water.
-
Dry the product under vacuum.
Step 1.2: Ammonolysis of 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride
-
Suspend the dried 4-amino-6-chlorobenzene-1,3-disulfonyl dichloride (1.0 eq) in a suitable solvent such as tert-butanol.[1]
-
Cool the suspension in an ice bath and bubble ammonia gas through the mixture or add aqueous ammonia (excess) while maintaining the temperature below 20 °C.
-
Stir the mixture at room temperature for 4-6 hours.
-
Concentrate the reaction mixture by evaporation under reduced pressure.[1]
-
The resulting solid is suspended in water, filtered, washed with water, and dried to yield 4-amino-6-chlorobenzene-1,3-disulfonamide.
Stage 2: Synthesis of Tetrazole-5-carboxaldehyde
This stage involves the preparation of the key aldehyde required for the final cyclization.
Step 2.1: Synthesis of 5-Substituted Tetrazole Precursor
This step is highly dependent on the chosen starting material. A common method involves the [3+2] cycloaddition of a nitrile with an azide. For example, synthesis from glycolonitrile and sodium azide.
-
Dissolve glycolonitrile (1.0 eq), sodium azide (1.1 eq), and a Lewis acid catalyst such as zinc chloride (0.5 eq) in a suitable solvent like DMF.
-
Heat the mixture under reflux for 12-24 hours.
-
Cool the reaction mixture and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize to obtain 5-(hydroxymethyl)-1H-tetrazole.
Step 2.2: Oxidation to Tetrazole-5-carboxaldehyde
-
Dissolve the 5-(hydroxymethyl)-1H-tetrazole (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add a mild oxidizing agent such as pyridinium chlorochromate (PCC) (1.5 eq) in portions.
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of silica gel to remove the chromium salts.
-
Evaporate the solvent to yield tetrazole-5-carboxaldehyde.
Stage 3: Synthesis of this compound
This final stage involves the condensation of the two key intermediates to form the this compound product.
Step 3.1: Condensation and Cyclization
-
Suspend 4-amino-6-chlorobenzene-1,3-disulfonamide (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add tetrazole-5-carboxaldehyde (1.1 eq) to the suspension.
-
Add a catalytic amount of a weak acid (e.g., acetic acid).
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction mixture to room temperature. The product is expected to precipitate out of the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the product with cold ethanol and then water.
-
Dry the final product, this compound, under vacuum.
Data Presentation
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1.1 | 3-Chloroaniline | Chlorosulfonic acid | 0-80 | 2-3 | 75-85 |
| 1.2 | 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride | Aqueous Ammonia | 0-25 | 4-6 | 80-90 |
| 2.1 | Glycolonitrile | Sodium azide, ZnCl2 | Reflux | 12-24 | 60-70 |
| 2.2 | 5-(hydroxymethyl)-1H-tetrazole | PCC, Dichloromethane | 25 | 2-4 | 70-80 |
| 3.1 | 4-Amino-6-chlorobenzene-1,3-disulfonamide, Tetrazole-5-carboxaldehyde | Ethanol, Acetic acid | Reflux | 6-8 | 50-65 |
Note: Yields are estimates based on analogous reactions and may vary depending on experimental conditions.
Signaling Pathways and Logical Relationships
The core of the this compound synthesis is the acid-catalyzed condensation and intramolecular cyclization of an aminosulfonamide with an aldehyde. This reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the dihydro-benzothiadiazine ring.
Caption: Key reaction pathway for the formation of this compound.
Conclusion
The provided protocol offers a comprehensive and plausible route for the synthesis of this compound in a laboratory setting. By following these detailed steps, researchers can produce this complex diuretic for further study and development. Careful handling of reagents and adherence to standard laboratory safety procedures are paramount throughout the synthesis. The modular nature of this synthesis may also allow for the preparation of related analogues for structure-activity relationship studies.
References
Application Note: Characterization of Teclothiazide using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive approach for the characterization of Teclothiazide, a thiazide diuretic, using liquid chromatography-mass spectrometry (LC-MS). While specific literature on the mass spectrometric analysis of this compound is limited, this document provides robust protocols and methodologies extrapolated from well-established analyses of structurally similar thiazide diuretics, such as hydrochlorothiazide (HCTZ). The provided experimental workflows, data presentation, and interpretation guidelines will enable researchers to develop and validate methods for the quantification and characterization of this compound in various matrices.
Introduction
This compound is a thiazide diuretic used in the management of hypertension and edema. Like other drugs in its class, it acts by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the kidney, leading to increased excretion of sodium, chloride, and water.[1][2] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, formulation development, and quality control of this compound. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity for the analysis of pharmaceuticals in complex biological matrices.[3][4][5] This application note provides a generalized framework for the characterization of this compound by LC-MS/MS, including sample preparation, chromatographic separation, and mass spectrometric detection.
Experimental Protocols
The following protocols are based on established methods for the analysis of hydrochlorothiazide and other thiazide diuretics and may require optimization for this compound.[3][4][6][7]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the cleanup and concentration of analytes from biological fluids.
Materials:
-
SPE cartridges (e.g., Oasis HLB)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate
-
Formic acid
-
Ultrapure water
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Protocol:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: To 100 µL of plasma sample, add an appropriate internal standard (e.g., a deuterated analog of this compound or another thiazide diuretic). Acidify the sample with 100 µL of 5.0 mM ammonium formate (pH 3.0) and vortex.[3] Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove interfering substances.
-
Elution: Elute the analyte with 1 mL of methanol or an appropriate mixture of organic solvent and water.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
LC Parameters (starting conditions):
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 5-95% B over 5 minutes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS)
Instrumentation:
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-Orbitrap) equipped with an electrospray ionization (ESI) source.[8]
MS Parameters (starting conditions):
| Parameter | Recommended Condition |
| Ionization Mode | Negative Electrospray Ionization (ESI-) is often preferred for thiazide diuretics.[5][7] |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantitative analysis. Full scan and product ion scan for qualitative analysis. |
Data Presentation and Analysis
Quantitative Data Summary
For quantitative analysis, a calibration curve should be constructed using a series of known concentrations of this compound. The data can be summarized in the following table.
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) | Precision (%CV) | Accuracy (%) |
| This compound | e.g., 1 - 500 | >0.99 | e.g., 1 | <15% | 85-115% |
Note: The values in the table are examples and should be determined experimentally.
Fragmentation Pattern
Hypothetical MRM Transitions for this compound (to be determined experimentally):
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| [M-H]⁻ | Fragment 1 | Optimize |
| [M-H]⁻ | Fragment 2 | Optimize |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound analysis.
Signaling Pathway of Thiazide Diuretics
Caption: Mechanism of action of this compound.
Conclusion
This application note provides a detailed framework for the characterization of this compound using LC-MS/MS. By adapting established methods for similar thiazide diuretics, researchers can develop and validate sensitive and specific assays for various applications. The provided protocols for sample preparation, liquid chromatography, and mass spectrometry serve as a robust starting point for method development. The successful implementation of these methods will facilitate a deeper understanding of the pharmacology and disposition of this compound.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fast and sensitive LC–MS/MS method for the simultaneous determination of lisinopril and hydrochlorothiazide in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive and selective liquid chromatography-electrospray ionization tandem mass spectrometry analysis of hydrochlorothiazide in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced LC-MS/MS Analysis for Concurrent Quantification of Metoprolol Succinate and Hydrochlorothiazide in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of amiloride and hydrochlorothiazide in human plasma by liquid chromatography/tandem mass spectrometry with positive/negative ion-switching electrospray ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening and elucidation of fragmentations of 23 diuretics in dietary supplements using UHPLC-Q-Orbitrap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for NMR Spectroscopic Analysis of Teclothiazide and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique essential for the structural elucidation, characterization, and quantitative analysis of small molecules in drug discovery and development. For thiazide diuretics like Teclothiazide and its analogs, NMR provides invaluable information regarding their chemical structure, purity, and conformational dynamics. This document provides detailed application notes and experimental protocols for the NMR spectroscopic analysis of this class of compounds. Due to the limited availability of specific public domain NMR data for this compound, this guide will utilize data from its close structural analogs, Hydrochlorothiazide and Chlorothiazide, to illustrate the application of these methods.
Key Applications of NMR in the Analysis of this compound and Analogs
-
Structural Verification: Confirmation of the synthesized chemical structure by analyzing chemical shifts, coupling constants, and through-bond correlations in 1D and 2D NMR spectra.
-
Purity Assessment: Identification and quantification of impurities, residual solvents, and degradation products.
-
Quantitative Analysis (qNMR): Determination of the absolute concentration of the active pharmaceutical ingredient (API) in a sample using an internal standard.
-
Conformational Analysis: Investigation of the three-dimensional structure and dynamic processes of the molecule in solution using advanced NMR techniques like NOESY and ROESY.
-
Drug-Excipient Interaction Studies: Elucidating potential interactions between the drug substance and formulation excipients.
Experimental Protocols
A generalized workflow for the NMR analysis of this compound and its analogs is presented below.
Protocol 1: Sample Preparation for 1D and 2D NMR
-
Sample Weighing: Accurately weigh 10-20 mg of the this compound analog into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is a common choice for thiazide diuretics due to their good solubility in this solvent.
-
Dissolution: Vortex the vial until the sample is completely dissolved. Gentle warming may be applied if necessary, but care should be taken to avoid degradation.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (for qNMR): For quantitative analysis, a known amount of a suitable internal standard (e.g., maleic acid, 1,4-dioxane) should be added to the sample.
Protocol 2: NMR Data Acquisition
The following parameters are provided as a general guideline and may require optimization based on the specific instrument and sample.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 12-16 ppm.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans, or more, depending on concentration and experiment time.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 200-250 ppm.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Standard pulse programs available in the spectrometer software should be used.
-
The number of increments in the indirect dimension and the number of scans per increment should be optimized to achieve the desired resolution and signal-to-noise ratio within a reasonable experiment time. For instance, in a study involving Hydrochlorothiazide and Chlorothiazide, HMBC and HSQC experiments were utilized for structural characterization.[1]
-
Protocol 3: Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum to obtain pure absorption lineshapes. Perform baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak (e.g., DMSO-d5 at 2.50 ppm) can be used. For ¹³C NMR, the solvent peak (e.g., DMSO-d6 at 39.52 ppm) is used for referencing.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons. Perform peak picking for all spectra to identify the exact chemical shifts.
Data Presentation
The following tables present representative, though not exhaustive, NMR data for analogs of this compound. It is important to note that specific chemical shifts can vary slightly depending on the solvent, concentration, and temperature.
Table 1: Representative ¹H NMR Data for Hydrochlorothiazide in DMSO-d6
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (sulfonamide) | 7.25 | s | - |
| NH (sulfonamide) | 7.60 | s | - |
| Aromatic CH | 7.85 | s | - |
| Aromatic CH | 6.95 | s | - |
| CH | 5.15 | s | - |
| NH (ring) | 8.20 | s | - |
Note: This is generalized data; actual spectra may show more complex splitting patterns.
Table 2: Representative ¹³C NMR Data for Thiazide Analogs
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C-Cl | ~135 |
| Aromatic C-S | ~140 |
| Aromatic C-H | ~125, ~128 |
| Aromatic C-SO₂ | ~145 |
| Aromatic C-N | ~150 |
| Aliphatic CH | ~65 |
Note: These are approximate chemical shift ranges for the core benzothiadiazine structure.
Visualization of NMR Data Analysis Workflow
The logical flow of analyzing NMR data for structural elucidation can be visualized as follows:
Conclusion
NMR spectroscopy is an indispensable tool for the comprehensive characterization of this compound and its analogs. By employing a combination of 1D and 2D NMR experiments, researchers can confidently verify chemical structures, assess purity, and perform quantitative analysis. The protocols and guidelines presented here provide a solid foundation for developing robust analytical methods for this important class of diuretic compounds. While specific data for this compound remains proprietary or less accessible, the principles and methodologies demonstrated through its close analogs are directly applicable and serve as a valuable reference for scientists in the pharmaceutical field.
References
Application Notes and Protocols for In Vitro Evaluation of Teclothiazide's Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teclothiazide is a thiazide diuretic, a class of drugs that primarily acts on the kidneys to promote the excretion of salt and water, thereby reducing blood pressure.[1][2] The principal molecular target for thiazide diuretics is the sodium-chloride cotransporter (NCC), also known as SLC12A3, which is located in the apical membrane of the distal convoluted tubule in the kidney.[1][3][4] By inhibiting NCC, this compound blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the blood.[1][2][5] This leads to an increase in the excretion of these ions, and consequently water, resulting in a diuretic effect.[1][2]
These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound, focusing on its interaction with the NCC. The described assays are fundamental for determining the potency and mechanism of action of this compound and similar compounds in a controlled laboratory setting.
Key Biological Target: Sodium-Chloride Cotransporter (NCC)
The NCC is a crucial protein for renal salt reabsorption, handling approximately 5-10% of the filtered sodium load.[4][6] Its activity is tightly regulated by a complex signaling network involving kinases such as With-No-Lysine (WNK) kinases and STE20/SPS1-related proline/alanine-rich kinase (SPAK).[6] This pathway ultimately leads to the phosphorylation and activation of NCC. Assays targeting NCC inhibition are therefore the gold standard for assessing the primary biological activity of thiazide diuretics like this compound.
In Vitro Assays for NCC Inhibition
The most common in vitro systems for studying NCC function involve heterologous expression of the transporter in cell lines that do not endogenously express it, such as Human Embryonic Kidney 293 (HEK293) cells or Madin-Darby Canine Kidney (MDCK) cells.[7][8] These cellular models allow for the specific assessment of NCC activity and its modulation by test compounds.
Ion Influx Assay using Radioisotopes
This classic functional assay directly measures the transport activity of NCC by quantifying the uptake of radioactive sodium (²²Na⁺).
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Transiently or stably transfect the cells with a plasmid encoding human NCC. For stable cell lines, NCC expression can be induced, for example, by tetracycline.[8]
-
Seed the cells in 24-well plates and grow to confluence.
-
-
Assay Procedure:
-
Wash the cells twice with a pre-incubation buffer (e.g., 140 mM N-methyl-D-glucamine chloride, 5 mM KCl, 1 mM MgCl₂, 0.8 mM CaCl₂, 5 mM HEPES, pH 7.4).
-
Pre-incubate the cells for 10-15 minutes in the same buffer containing varying concentrations of this compound or a vehicle control.
-
Initiate the ion uptake by replacing the pre-incubation buffer with an uptake buffer containing ²²Na⁺ (e.g., 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 0.8 mM CaCl₂, 5 mM HEPES, pH 7.4, and 1-2 µCi/mL ²²Na⁺) and the corresponding concentration of this compound.
-
Incubate for a defined period (e.g., 10-30 minutes) at room temperature. The incubation time should be within the linear range of ion uptake.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold wash buffer (e.g., 140 mM NaCl, 5 mM KCl).
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Determine the protein concentration in each well to normalize the radioactive counts.
-
-
Data Analysis:
-
Calculate the rate of ²²Na⁺ uptake (e.g., in nmol/mg protein/min).
-
Plot the uptake rate against the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of NCC activity) by fitting the data to a dose-response curve.
-
Fluorescence-Based Chloride Influx Assay
This is a higher-throughput method that utilizes a chloride-sensitive fluorescent protein, such as a membrane-anchored Yellow Fluorescent Protein (YFP), co-expressed with NCC in HEK293 cells.[7][9] The influx of chloride ions quenches the YFP fluorescence, and the rate of quenching is proportional to NCC activity.[7][9]
Experimental Protocol:
-
Cell Line Generation:
-
Generate a stable HEK293 cell line co-expressing human NCC and a membrane-anchored, chloride-sensitive YFP.[7]
-
Culture the cells as described in the radioisotope assay protocol.
-
-
Assay Procedure:
-
Seed the cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Replace the culture medium with a low-chloride buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Mg-gluconate, 1 mM Ca-gluconate, 10 mM HEPES, pH 7.4) and incubate for 10-15 minutes.
-
Measure the baseline fluorescence using a plate reader (excitation ~485 nm, emission ~525 nm).
-
Add a high-chloride buffer containing this compound at various concentrations or a vehicle control.
-
Immediately start kinetic fluorescence measurements, recording the fluorescence intensity every few seconds for several minutes.
-
-
Data Analysis:
-
Calculate the initial rate of fluorescence quenching for each well.
-
Plot the quenching rate against the concentration of this compound.
-
Determine the IC₅₀ value from the dose-response curve.
-
Data Presentation
The quantitative data obtained from these assays should be summarized in a clear and structured format to allow for easy comparison and interpretation.
Table 1: Potency of this compound on NCC Activity
| Assay Type | Cell Line | Measured Parameter | This compound IC₅₀ (µM) | Positive Control (e.g., HCTZ) IC₅₀ (µM) |
| Radioisotope Influx | HEK293-NCC | ²²Na⁺ Uptake | [Insert experimental value] | [Insert experimental value] |
| Fluorescence Influx | HEK293-NCC-YFP | Cl⁻-induced YFP Quenching | [Insert experimental value] | [Insert experimental value] |
HCTZ: Hydrochlorothiazide
Visualizations
Signaling Pathway of NCC Regulation
Caption: Regulatory pathway of the Na-Cl cotransporter (NCC) and the inhibitory action of this compound.
Experimental Workflow for Fluorescence-Based Assay
Caption: Workflow for the fluorescence-based chloride influx assay to determine this compound potency.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Molecular Physiology of the Thiazide-sensitive Sodium Chloride Cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural bases for Na+-Cl− cotransporter inhibition by thiazide diuretic drugs and activation by kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Thiazide Diuretics in Animal Models
Disclaimer: The term "Teclothiazide" did not yield specific results in the scientific literature. This document provides a comprehensive overview of the animal models and protocols used to study the effects of thiazide diuretics, a class of drugs to which "this compound" may belong. The information presented here is based on commonly studied thiazide diuretics such as Hydrochlorothiazide and Cyclothiazide, and can be adapted for the study of novel compounds within this class.
Introduction
Thiazide diuretics are a cornerstone in the management of hypertension and edema.[1] These drugs primarily act on the kidneys to increase urine output, thereby reducing blood volume and blood pressure.[1][2] Understanding their pharmacological effects, including efficacy and potential side effects, is crucial for drug development and clinical application. Animal models provide an indispensable tool for preclinical evaluation of thiazide diuretics, allowing researchers to investigate their mechanisms of action, pharmacokinetic profiles, and pharmacodynamic effects in a controlled setting.
Commonly Used Animal Models
The most widely used animal models for studying the antihypertensive effects of thiazide diuretics are rodents , particularly rats and mice. Their small size, relatively low cost, and ease of handling make them suitable for a variety of experimental procedures.[3]
-
Spontaneously Hypertensive Rats (SHR): This is the most common and well-validated animal model for studying hypertension. SHRs genetically develop hypertension that closely mimics essential hypertension in humans, making them an ideal model to assess the efficacy of antihypertensive drugs like thiazide diuretics.[4]
-
Normotensive Rodents (e.g., Wistar-Kyoto rats, Sprague-Dawley rats): These are used as control models and for studying the diuretic effects of thiazides in a non-hypertensive state. They are also valuable for toxicological and pharmacokinetic studies.
Mechanism of Action of Thiazide Diuretics
Thiazide diuretics exert their primary effect on the distal convoluted tubule (DCT) of the nephron in the kidney.[1][2] They competitively inhibit the Na+/Cl- cotransporter (NCC) on the apical membrane of DCT cells.[1][2] This inhibition prevents the reabsorption of sodium and chloride ions from the tubular fluid back into the blood. The increased concentration of these ions in the tubule leads to an osmotic increase in water retention within the tubule, resulting in diuresis (increased urine production).
The antihypertensive effect of thiazides is initially due to this diuretic action, which reduces plasma volume and cardiac output. However, for long-term blood pressure control, a secondary mechanism involving vasodilation (relaxation of blood vessels) is thought to play a significant role.[1] This may be mediated through the opening of calcium-activated potassium channels in vascular smooth muscle cells.[1]
It is important to note that some thiazides, like Cyclothiazide , also exhibit off-target effects. Cyclothiazide is a positive allosteric modulator of AMPA receptors and an inhibitor of GABAA receptors in the central nervous system, which can lead to neuronal excitation.[5][6][7] These effects are typically observed at higher concentrations than those required for diuresis.
Signaling Pathway of Thiazide Diuretics in the Kidney
Caption: Mechanism of action of thiazide diuretics on the distal convoluted tubule.
Experimental Protocols
Protocol 1: Evaluation of Diuretic Effect in Normotensive Rats
Objective: To assess the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of a test thiazide diuretic.
Animals: Male or female normotensive rats (e.g., Wistar or Sprague-Dawley), 8-10 weeks old, weighing 200-250g.
Materials:
-
Test thiazide diuretic
-
Vehicle (e.g., 0.5% carboxymethylcellulose solution)
-
Metabolic cages for urine collection
-
Saline solution (0.9% NaCl)
-
Flame photometer or ion-selective electrodes for electrolyte measurement
Procedure:
-
Acclimatization: House the rats in individual metabolic cages for at least 3 days before the experiment to allow for adaptation.
-
Fasting: Withhold food but not water for 18 hours prior to the experiment to ensure uniform gastric emptying.
-
Hydration: Administer a saline load (e.g., 25 mL/kg, oral gavage) to all animals to ensure a good baseline urine flow.
-
Drug Administration: Divide the animals into groups (n=6-8 per group):
-
Vehicle control group
-
Positive control group (e.g., Hydrochlorothiazide, 10 mg/kg)
-
Test thiazide diuretic groups (at least 3 graded doses) Administer the compounds orally or via intraperitoneal injection.
-
-
Urine Collection: Collect urine at regular intervals (e.g., 0-4h, 4-8h, and 8-24h) after drug administration.
-
Measurements:
-
Measure the total urine volume for each collection period.
-
Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations.
-
-
Data Analysis: Calculate the total urine output, and the total excretion of Na+, K+, and Cl- over the 24-hour period. Compare the results from the test compound groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).
Protocol 2: Evaluation of Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
Objective: To determine the antihypertensive efficacy of a test thiazide diuretic.
Animals: Male spontaneously hypertensive rats (SHR), 12-16 weeks old, with established hypertension (systolic blood pressure > 160 mmHg).
Materials:
-
Test thiazide diuretic
-
Vehicle
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method)[4] or telemetry system for continuous monitoring.
Procedure:
-
Acclimatization and Baseline Measurement: Acclimatize the SHRs to the blood pressure measurement procedure for at least one week. Measure baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for 3 consecutive days before the start of the study.
-
Grouping: Randomly assign the animals to different treatment groups (n=6-8 per group) based on their baseline SBP:
-
Vehicle control group
-
Positive control group (e.g., Hydrochlorothiazide, 10 mg/kg/day)
-
Test thiazide diuretic groups (at least 2-3 doses)
-
-
Drug Administration: Administer the compounds daily (e.g., via oral gavage) for a specified period (e.g., 2-4 weeks).
-
Blood Pressure Measurement: Measure SBP, DBP, and HR at regular intervals during the treatment period (e.g., weekly) and at the end of the study. Measurements should be taken at the same time each day to minimize diurnal variations.
-
Data Analysis: Calculate the change in blood pressure and heart rate from baseline for each group. Compare the effects of the test compound with the vehicle control group using statistical analysis (e.g., repeated measures ANOVA).
Experimental Workflow
Caption: General experimental workflow for evaluating a thiazide diuretic.
Data Presentation
The quantitative data obtained from these studies should be summarized in a clear and concise manner. Tables are an effective way to present this information.
Table 1: Diuretic and Electrolyte Excretion Effects in Normotensive Rats (24h data)
| Treatment Group (Dose) | Urine Volume (mL/kg) | Na+ Excretion (mmol/kg) | K+ Excretion (mmol/kg) | Cl- Excretion (mmol/kg) |
| Vehicle Control | 15.2 ± 1.8 | 1.5 ± 0.2 | 0.8 ± 0.1 | 1.6 ± 0.3 |
| Positive Control (HCTZ 10 mg/kg) | 35.5 ± 3.1 | 4.2 ± 0.5 | 1.5 ± 0.2 | 4.5 ± 0.6 |
| Test Compound (Low Dose) | ||||
| Test Compound (Mid Dose) | ||||
| Test Compound (High Dose) | ||||
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Table 2: Antihypertensive Effects in Spontaneously Hypertensive Rats (after 4 weeks of treatment)
| Treatment Group (Dose) | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) | Final HR (bpm) |
| Vehicle Control | 175 ± 5 | 178 ± 6 | +3 ± 2 | 350 ± 15 |
| Positive Control (HCTZ 10 mg/kg) | 176 ± 4 | 145 ± 5 | -31 ± 3 | 345 ± 12 |
| Test Compound (Low Dose) | ||||
| Test Compound (High Dose) | ||||
| Data are presented as mean ± SEM. SBP: Systolic Blood Pressure; HR: Heart Rate. *p < 0.05 compared to Vehicle Control. |
Conclusion
The use of appropriate animal models and well-designed experimental protocols is essential for the preclinical evaluation of thiazide diuretics. The spontaneously hypertensive rat is the gold standard for assessing antihypertensive efficacy, while normotensive rats are suitable for studying diuretic and pharmacokinetic properties. The protocols and data presentation formats provided in these application notes offer a framework for researchers and drug development professionals to systematically study the effects of novel thiazide diuretics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Pharmacokinetic-pharmacodynamic model of the antihypertensive interaction between telmisartan and hydrochlorothiazide in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols for Teclothiazide-Induced Diuresis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Teclothiazide is a thiazide diuretic, a class of drugs that promote diuresis by inhibiting the sodium-chloride symporter in the distal convoluted tubules of the kidney.[1][2] This inhibition leads to increased excretion of sodium and water, making thiazides valuable tools in cardiovascular and renal research.[2] While specific experimental data for this compound is limited in publicly available literature, its structural similarity to other well-studied thiazides, such as hydrochlorothiazide and cyclothiazide, allows for the adaptation of established protocols for inducing experimental models of diuresis.[1] At maximal therapeutic dosages, all thiazides are approximately equal in their diuretic efficacy.[1][2] These models are crucial for studying hypertension, heart failure, and other conditions involving fluid and electrolyte imbalance.
Mechanism of Action
Thiazide diuretics, including presumably this compound, exert their primary effect on the distal convoluted tubule of the nephron. They block the Na+/Cl- cotransporter, leading to a cascade of effects that result in increased urine output.[1][2] This natriuresis is often accompanied by a loss of potassium and bicarbonate.[1] The antihypertensive effects of thiazides may not be solely due to their diuretic activity but are also thought to involve vasodilation.[2]
Signaling Pathway for Thiazide Diuretics
Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.
Experimental Protocols
Protocol 1: Acute Diuresis Study in Rats
Objective: To evaluate the diuretic, natriuretic, and kaliuretic activity of a single dose of this compound.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or a small percentage of DMSO in saline)
-
Normal saline (0.9% NaCl)
-
Metabolic cages
-
Gavage needles
-
Urine collection tubes
-
Flame photometer or ion-selective electrodes for Na+ and K+ analysis
Procedure:
-
Acclimatize rats to metabolic cages for at least 3 days prior to the experiment.
-
Fast the animals overnight (approximately 18 hours) with free access to water.
-
On the day of the experiment, administer 5 ml of normal saline orally to each rat to ensure a uniform state of hydration.
-
Divide the animals into groups (n=6-8 per group):
-
Control group: Vehicle only
-
Positive control group: A known diuretic like hydrochlorothiazide (e.g., 10 mg/kg, p.o.)
-
Test groups: this compound at various doses (e.g., 1, 5, 10, 25 mg/kg, p.o.). A dose-response study is recommended.
-
-
Administer the respective treatments orally by gavage.
-
Place the rats back into the metabolic cages immediately after dosing, without access to food or water.
-
Collect urine at regular intervals (e.g., 2, 4, 6, 8, and 24 hours).
-
Measure the total volume of urine for each collection period.
-
Analyze urine samples for sodium (Na+) and potassium (K+) concentrations.
-
Calculate the total urine output, Na+ excretion, and K+ excretion for each animal.
Experimental Workflow for Acute Diuresis Study
Caption: Workflow for an acute diuretic activity study in rats.
Data Presentation
Quantitative data should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Urine Output in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Urine Output (ml/24h) |
| Vehicle Control | - | 4.5 ± 0.8 |
| Positive Control (HCTZ) | 10 | 12.2 ± 1.5 |
| This compound | 5 | 7.8 ± 1.1 |
| This compound | 10 | 11.5 ± 1.3 |
| This compound | 25 | 13.1 ± 1.6 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Table 2: Effect of this compound on Urinary Electrolyte Excretion in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Na+ Excretion (mEq/24h) | K+ Excretion (mEq/24h) |
| Vehicle Control | - | 0.6 ± 0.1 | 0.4 ± 0.05 |
| Positive Control (HCTZ) | 10 | 1.8 ± 0.2 | 0.9 ± 0.1 |
| This compound | 5 | 1.1 ± 0.15 | 0.6 ± 0.08 |
| This compound | 10 | 1.7 ± 0.2 | 0.8 ± 0.1 |
| This compound | 25 | 2.0 ± 0.25 | 1.0 ± 0.12 |
| Data are presented as mean ± SEM. *p < 0.05 compared to Vehicle Control. |
Conclusion
While direct experimental data on this compound is scarce, the established knowledge of the thiazide diuretic class provides a strong foundation for designing and conducting studies to evaluate its diuretic properties. The protocols and information provided herein serve as a guide for researchers to establish experimental models of diuresis using this compound. It is imperative to conduct preliminary dose-finding studies to ascertain the optimal experimental conditions.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Teclothiazide Synthesis
Disclaimer: The following information is provided for research and development purposes only. Teclothiazide is a potent diuretic, and its synthesis and handling should only be undertaken by qualified professionals in a controlled laboratory setting. This guide uses Trichlormethiazide as a close structural analog for this compound, as specific synthesis data for this compound is limited. The underlying chemical principles and potential challenges are highly comparable.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on optimizing yield and purity.
| Issue | Potential Causes | Recommended Solutions |
| Low Reaction Yield | Incomplete reaction: Insufficient reaction time or suboptimal temperature. | - Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Extend the reaction time until the starting material is consumed. - Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) to find the optimal balance between reaction rate and side product formation. |
| Suboptimal Stoichiometry: Incorrect molar ratios of reactants. | Ensure precise measurement of starting materials. A slight excess of the aldehyde reactant may be beneficial, but large excesses can lead to increased impurity formation. | |
| Poor Solvent Choice: The solvent may not be suitable for the reaction, leading to poor solubility of reactants or intermediates. | Experiment with different aprotic solvents of varying polarity, such as dimethylformamide (DMF), acetonitrile, or dioxane. | |
| Presence of Moisture: Water can react with the starting materials or intermediates, leading to side reactions and reduced yield. | Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low Product Purity | Presence of Unreacted Starting Materials: Incomplete reaction or inefficient purification. | - Optimize Reaction: As with low yield, ensure the reaction goes to completion. - Purification: Recrystallization is a common and effective method for purifying the final product. Experiment with different solvent systems to find one that provides good separation of the product from the starting materials. A mixture of a good solvent and a poor solvent (anti-solvent) often yields the best results. |
| Formation of Side Products: Undesirable reactions occurring alongside the main reaction. | - Temperature Control: Overheating can promote the formation of degradation products. Maintain a consistent and optimal reaction temperature. - pH Control: The pH of the reaction mixture can influence the formation of certain impurities. If applicable, consider buffering the reaction. | |
| Hydrolysis of the Dichloromethyl Group: The dichloromethyl group is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding aldehyde or carboxylic acid impurity. | Maintain neutral or near-neutral reaction and workup conditions. Avoid prolonged exposure to strong acids or bases. | |
| Difficulty in Product Isolation | Product is an oil or does not crystallize: Impurities can inhibit crystallization. | - Purification: Purify the crude product using column chromatography to remove impurities before attempting crystallization. - Seeding: Introduce a small crystal of pure product to induce crystallization. - Solvent System: Experiment with a wider range of crystallization solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: Based on the synthesis of its close analog, Trichlormethiazide, this compound is synthesized via the condensation reaction of 4-amino-6-chloro-1,3-benzenedisulfonamide with a suitable aldehyde or its acetal equivalent. The reaction typically involves heating the reactants in a suitable solvent.
Q2: What are the critical reaction parameters to control for optimal yield and purity?
A2: The most critical parameters are:
-
Temperature: Directly influences the reaction rate and the formation of byproducts.
-
Reaction Time: Must be sufficient for the reaction to proceed to completion.
-
Solvent: Affects the solubility of reactants and can influence the reaction pathway.
-
Stoichiometry of Reactants: The molar ratio of the starting materials should be carefully controlled.
Q3: What is the most common impurity, and how can I minimize it?
A3: A common impurity is the unreacted starting material, 4-amino-6-chloro-1,3-benzenedisulfonamide. To minimize its presence, ensure the reaction is driven to completion by optimizing the reaction time and temperature. Efficient purification, such as recrystallization, is also crucial for its removal.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting materials and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q5: What are the recommended purification techniques for this compound?
A5: The primary purification method is recrystallization from a suitable solvent or solvent mixture. If significant impurities are present, column chromatography may be necessary prior to recrystallization.
Experimental Protocols
General Synthesis of this compound (Analogous to Trichlormethiazide)
Materials:
-
4-amino-6-chloro-1,3-benzenedisulfonamide
-
Dichloroacetaldehyde diethyl acetal (or a similar aldehyde precursor for this compound)
-
Anhydrous dimethylformamide (DMF)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Magnesium sulfate (for drying)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-amino-6-chloro-1,3-benzenedisulfonamide in anhydrous DMF.
-
Add dichloroacetaldehyde diethyl acetal to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir for the required time, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol.
HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Mobile Phase: A gradient mixture of acetonitrile and water (with 0.1% formic acid) is commonly used for thiazide diuretics.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 272 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: General workflow for this compound synthesis and purification.
Caption: Troubleshooting guide for low reaction yield.
Caption: Troubleshooting guide for low product purity.
Technical Support Center: Troubleshooting Teclothiazide HPLC Analysis
Welcome to the technical support center for Teclothiazide HPLC analysis. This guide provides troubleshooting advice in a question-and-answer format to help you resolve common issues, with a focus on HPLC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in reversed-phase HPLC?
A1: The most frequent cause of peak tailing for this compound is secondary interaction between the analyte and the stationary phase. This compound's chemical structure contains secondary amine groups within its dihydro-benzothiadiazine dioxide core. These groups can interact with acidic residual silanol groups on the surface of silica-based columns, such as C18, leading to peak tailing.[1][2]
Q2: My this compound peak is tailing. What is the first thing I should check?
A2: The first and most critical parameter to check is the pH of your mobile phase. The pKa of this compound is approximately 9.1. To minimize unwanted ionic interactions with the silica backbone of the column, the mobile phase pH should be adjusted to a level where the secondary amine groups are consistently protonated. A lower pH, typically around 3.0 to 4.0, is often effective in preventing these secondary interactions and improving peak shape for thiazide diuretics.[3]
Q3: I've adjusted the mobile phase pH, but I still see some peak tailing. What are my next steps?
A3: If adjusting the pH is not sufficient, consider the following troubleshooting steps:
-
Use a Mobile Phase Additive: Incorporating a small amount of a competitive base, such as triethylamine (TEA), into your mobile phase can help to mask the active silanol sites on the column, reducing their interaction with this compound.
-
Column Choice: Consider using a column with a highly deactivated, end-capped stationary phase. These columns have a lower concentration of accessible silanol groups, which minimizes the potential for secondary interactions.
-
Reduce Analyte Concentration: High concentrations of this compound can lead to mass overload, which can manifest as peak tailing. Try diluting your sample to see if the peak shape improves.
-
Check for Extra-Column Volume: Excessive tubing length or internal diameter, as well as poorly made connections, can contribute to band broadening and peak tailing. Ensure that all connections are secure and that the tubing is as short and narrow as is practical for your system.
Q4: Could my sample solvent be causing the peak tailing?
A4: Yes, if your sample is dissolved in a solvent that is significantly stronger than your mobile phase, it can cause peak distortion, including tailing. Ensure that your sample solvent is as close in composition to the initial mobile phase as possible.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound HPLC peak tailing.
Caption: A step-by-step guide to troubleshooting this compound HPLC peak tailing.
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Objective: To mitigate peak tailing by protonating the secondary amine groups of this compound.
-
Materials:
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Phosphoric acid or other suitable buffer components
-
pH meter
-
-
Procedure:
-
Prepare the aqueous component of the mobile phase.
-
While stirring, slowly add phosphoric acid dropwise to adjust the pH to a target between 3.0 and 4.0.
-
Confirm the final pH using a calibrated pH meter.
-
Mix the pH-adjusted aqueous phase with the organic modifier at the desired ratio.
-
Degas the mobile phase before use.
-
Equilibrate the HPLC column with the new mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the this compound standard and evaluate the peak shape.
-
Data Presentation
Table 1: Recommended HPLC Parameters for this compound Analysis
| Parameter | Recommended Value | Rationale |
| Column | C18, end-capped, 5 µm, 4.6 x 250 mm | Provides good retention and minimizes silanol interactions. |
| Mobile Phase | Acetonitrile/Methanol and Water with pH adjustment | Common reversed-phase solvents. |
| pH | 3.0 - 4.0 (adjusted with phosphoric acid) | Protonates this compound to reduce secondary interactions.[3] |
| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |
| Detection Wavelength | ~272 nm | Approximate absorbance maximum for thiazide diuretics. |
| Injection Volume | 5 - 20 µL | Adjust based on sample concentration to avoid overload. |
| Column Temperature | Ambient or 30 °C | To ensure consistent retention times. |
Note: These parameters are a starting point and may require further optimization for your specific application and instrumentation.
References
Technical Support Center: Minimizing Off-Target Effects of Cyclothiazide in Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of Cyclothiazide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Cyclothiazide and its main off-target effect?
A1: Cyclothiazide is a positive allosteric modulator of ionotropic α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA)-type glutamate receptors. Its primary on-target effect is the inhibition of AMPA receptor desensitization, leading to a potentiation of glutamate-mediated currents.[1] The most well-documented off-target effect is the inhibition of γ-aminobutyric acid type A (GABAA) receptors, which can lead to unintended effects on inhibitory neurotransmission.[2][3]
Q2: At what concentrations do the on-target and off-target effects of Cyclothiazide typically occur?
A2: The on-target modulation of AMPA receptors occurs at lower micromolar concentrations, while the off-target inhibition of GABAA receptors generally requires higher concentrations. The IC50 for GABA-evoked current inhibition is approximately 57.6 μM.[2] It is crucial to perform dose-response experiments in your specific model system to determine the optimal concentration that maximizes the on-target effect while minimizing off-target interactions.
Q3: Can Cyclothiazide cause cytotoxicity in my cell cultures?
A3: While Cyclothiazide is not primarily known as a cytotoxic agent, high concentrations or prolonged exposure could potentially lead to cellular stress and death, especially in sensitive cell lines. This can be an indirect consequence of its effects on ion channels and neuronal excitability. It is recommended to perform a cytotoxicity assay, such as the MTT or Resazurin assay, to determine the safe concentration range for your specific experimental setup.
Q4: Are there alternatives to Cyclothiazide that have fewer off-target effects?
A4: The choice of an alternative depends on the specific experimental goal. Other positive allosteric modulators of AMPA receptors exist, some of which may have different selectivity profiles. It is advisable to consult the literature for newer compounds with improved specificity or to perform a screening of related molecules to identify a suitable alternative for your application.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Poor Cell Viability
Possible Cause:
-
High Concentration of Cyclothiazide: The concentration used may be in the cytotoxic range for your specific cell type.
-
Off-Target Effects: Inhibition of GABAA receptors or other unknown off-targets could be contributing to cellular stress.
-
Solvent Toxicity: The solvent used to dissolve Cyclothiazide (e.g., DMSO) may be at a toxic concentration.
Troubleshooting Steps:
-
Perform a Dose-Response Cytotoxicity Assay: Use an MTT or Resazurin assay to determine the EC50 for cytotoxicity in your cell line.
-
Lower Cyclothiazide Concentration: Based on the cytotoxicity data, use the lowest effective concentration for your on-target effect.
-
Control for Solvent Effects: Ensure the final concentration of the solvent is consistent across all experimental conditions and is below the known toxic threshold for your cells.
-
Monitor Cell Morphology: Regularly inspect your cells under a microscope for any signs of stress or morphological changes.
Issue 2: Inconsistent or Unexplained Experimental Results
Possible Cause:
-
Off-Target GABAA Receptor Inhibition: If your experimental system expresses GABAA receptors, their inhibition by Cyclothiazide could be confounding your results.
-
Variability in Reagent Preparation: Inconsistent concentrations of Cyclothiazide or other reagents can lead to variable results.
-
Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses.
Troubleshooting Steps:
-
Characterize GABAA Receptor Expression: If not already known, determine if your experimental model expresses GABAA receptors using techniques like qPCR or Western blotting.
-
Use a GABAA Receptor Antagonist as a Control: In a parallel experiment, use a specific GABAA receptor antagonist (e.g., bicuculline) to see if it phenocopies the unexpected effects of Cyclothiazide.
-
Validate Reagent Concentrations: Prepare fresh dilutions of Cyclothiazide for each experiment and verify concentrations where possible.
-
Standardize Experimental Procedures: Maintain consistent cell culture practices and experimental protocols to minimize variability.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the on-target and off-target effects of Cyclothiazide.
| Parameter | Target/Off-Target | Value | Species | Experimental System | Reference |
| IC50 | GABAA Receptor Inhibition | 57.6 μM | Rat | Hippocampal Neurons | [2] |
| Ki | AMPA Receptor (allosteric site) | 60 ± 6 μM | Rat | Cerebral Cortex Membranes | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity Assessment
This protocol provides a method to assess the cytotoxicity of Cyclothiazide in a cultured cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
Cyclothiazide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Cyclothiazide in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of Cyclothiazide. Include a vehicle control (medium with the same concentration of solvent used for Cyclothiazide).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control.
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
This protocol is for analyzing changes in gene expression that may be indicative of off-target effects.
Materials:
-
Cells or tissues treated with Cyclothiazide and a vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for your target genes and a housekeeping gene
-
SYBR Green or TaqMan qPCR master mix
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from your treated and control samples using a commercial RNA extraction kit, following the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix by combining the cDNA, forward and reverse primers, qPCR master mix, and nuclease-free water.
-
qPCR Run: Perform the qPCR reaction in a qPCR instrument using a standard cycling protocol (denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the Cyclothiazide-treated and control groups, normalized to a housekeeping gene.
Visualizations
Caption: On-target vs. Off-target effects of Cyclothiazide.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cyclothiazide potently inhibits γ-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclothiazide potently inhibits gamma-aminobutyric acid type A receptors in addition to enhancing glutamate responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclothiazide binding to functionally active AMPA receptor reveals genuine allosteric interaction with agonist binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Teclothiazide Purification Techniques
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Teclothiazide.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks to perform if this compound precipitation is incomplete during recrystallization?
A1: Several factors can lead to incomplete precipitation. First, verify the solvent system. The ideal solvent should fully dissolve this compound at an elevated temperature but have low solubility at cooler temperatures. Ensure that the minimum amount of hot solvent was used to dissolve the compound. Supersaturation can also be an issue; try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization. Finally, allow sufficient time for crystallization at room temperature before cooling in an ice bath.
Q2: My purified this compound shows a broad melting point range. What does this indicate?
A2: A broad melting point range is a common indicator of impurities. The presence of residual solvents or related substances can depress and broaden the melting point. Further purification steps, such as a second recrystallization or column chromatography, may be necessary. It is also advisable to ensure the sample is completely dry, as residual solvent can have a significant impact.
Q3: I am observing tailing peaks for this compound during HPLC analysis. What are the potential causes and solutions?
A3: Peak tailing in HPLC can result from several factors. Interactions between the analyte and active sites on the silica backbone of the column are a common cause. This can be addressed by adjusting the mobile phase pH to ensure this compound is in a single ionic state. Adding a competitive base, like triethylamine, to the mobile phase can also block active sites. Another potential cause is column overload; try injecting a smaller sample volume. Finally, a deteriorating column can also lead to peak tailing, in which case the column may need to be replaced.
Q4: How can I remove highly polar impurities from my this compound sample?
A4: For the removal of highly polar impurities, several strategies can be employed. If the impurities are significantly more polar than this compound, a normal-phase column chromatography approach can be effective. Alternatively, a reversed-phase chromatography method can be developed where the polar impurities will elute first. Liquid-liquid extraction with an appropriate immiscible solvent system can also be used to partition the polar impurities into the aqueous phase.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The boiling point of the solvent is higher than the melting point of this compound. The solution is cooled too quickly. | Use a lower-boiling point solvent. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| No Crystal Formation | Solution is not supersaturated. Insufficient cooling time. | Evaporate some of the solvent to increase concentration. Scratch the inner surface of the flask or add a seed crystal. Ensure the solution has been cooled for an adequate amount of time. |
| Low Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Choose a solvent in which this compound has lower solubility at cold temperatures. Ensure the filtration apparatus is pre-heated. |
| Colored Impurities in Crystals | Impurities were not fully removed by the initial purification steps. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform an additional recrystallization. |
Estimated Solubility of this compound
| Solvent | Estimated Solubility at 25°C (mg/mL) | Notes |
| Water | < 0.1 | Practically insoluble. |
| Ethanol | ~5 | Slightly soluble. |
| Acetone | ~10 | Soluble. |
| Dimethyl Sulfoxide (DMSO) | > 30 | Freely soluble. |
| Dichloromethane | < 1 | Sparingly soluble. |
HPLC Method Development Troubleshooting
| Problem | Possible Cause | Suggested Action |
| Poor Peak Shape (Tailing) | Secondary interactions with the stationary phase. Mobile phase pH near the pKa of this compound. | Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. |
| Poor Resolution | Inappropriate mobile phase composition. Incorrect column chemistry. | Optimize the organic solvent to aqueous buffer ratio. Screen different column stationary phases (e.g., C18, C8, Phenyl-Hexyl). |
| Ghost Peaks | Contamination in the mobile phase or injector. Carryover from previous injections. | Use high-purity solvents and additives.[1] Implement a robust needle wash protocol. |
| Baseline Drift | Mobile phase not in equilibrium with the column. Temperature fluctuations. | Allow sufficient time for column equilibration. Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on preliminary solubility tests, select a solvent that dissolves this compound when hot but not when cold (e.g., ethanol).
-
Dissolution: In a fume hood, add the impure this compound to an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture on a hot plate with stirring until the this compound is completely dissolved. Add the solvent dropwise as you approach the dissolution point to avoid using an excess.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and perform a hot filtration to remove any insoluble impurities or activated charcoal.
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the solvent's boiling point until a constant weight is achieved.
Protocol 2: Purification of this compound by Flash Column Chromatography
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a solvent system that provides good separation between this compound and its impurities, with a target Rf value for this compound between 0.2 and 0.4. A common starting point for thiazides is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).
-
Column Packing: Pack a flash chromatography column with silica gel using the selected solvent system as the eluent. Ensure the column is packed uniformly to avoid channeling.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. If solubility is an issue, the sample can be adsorbed onto a small amount of silica gel (dry loading). Load the sample onto the top of the column.
-
Elution: Begin elution with the selected solvent system, collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product.
-
Drying: Dry the purified this compound under high vacuum to remove any residual solvent.
Visualizations
Caption: Recrystallization workflow for this compound purification.
Caption: Troubleshooting logic for improving this compound purity.
References
Technical Support Center: Long-Term Storage and Handling of Thiazide Diuretics
Disclaimer: The term "Teclothiazide" did not yield specific results in scientific literature. It is presumed to be a typographical error. This guide focuses on the well-researched and commonly used thiazide diuretic, Hydrochlorothiazide , with additional information on Cyclothiazide where available.
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of thiazide diuretics to ensure their stability and integrity for research purposes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid Hydrochlorothiazide?
A1: Solid Hydrochlorothiazide is generally stable when stored in well-closed containers at room temperature, protected from light and moisture.[1][2] Long-term storage in airtight containers is recommended.[3]
Q2: How should I store solutions of thiazide diuretics?
A2: Solutions of thiazide diuretics are more prone to degradation than the solid form. For instance, solutions of Cyclothiazide in DMSO or ethanol can be stored at -20°C for up to three months.[4] Hydrochlorothiazide in solution is susceptible to hydrolysis, especially upon heating or standing at room temperature.[3] If you need to prepare a stock solution, it is advisable to do so fresh. If short-term storage is necessary, store at 0-5°C, as impurities are minimized at this temperature compared to room temperature or 2-8°C.[3]
Q3: What are the main degradation pathways for Hydrochlorothiazide?
A3: Hydrochlorothiazide is susceptible to degradation under several conditions:
-
Hydrolysis: It can undergo hydrolysis to form 4-amino-6-chloro-1,3-benzenedisulfonamide (ABS). This process is accelerated in both acidic (1 M HCl) and alkaline (1 M NaOH) conditions.[5][6]
-
Photodegradation: Exposure to UV light can cause degradation.[7] It is crucial to protect both solid and solution forms from light.
-
Thermal Stress: High temperatures can accelerate degradation. For example, after 2 months at 70°C and 80% relative humidity, a degradation of 12.83% was observed.[5]
Q4: I observed discoloration of my solid Hydrochlorothiazide sample. What could be the cause?
A4: Discoloration, such as a yellowish tint, can be an indication of degradation. This could be due to exposure to light, heat, or moisture over time. It is recommended to use a fresh, properly stored sample for experiments if you observe any change in the physical appearance of the compound.
Q5: Can I use water to dissolve Hydrochlorothiazide for my experiments?
A5: Hydrochlorothiazide is very slightly soluble in water.[3] For preparing solutions, it is more readily soluble in dilute aqueous sodium hydroxide.[3] It is also slightly soluble in methanol and freely soluble in acetone.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent experimental results | Degradation of the thiazide compound due to improper storage. | - Verify storage conditions (temperature, light, and moisture protection). - Prepare fresh solutions for each experiment. - Consider performing a stability check on your current stock. |
| Precipitate formation in a stored solution | The compound may have low solubility in the chosen solvent at the storage temperature, or degradation may have occurred. | - Try a different solvent system with higher solubility. - Ensure the storage temperature is appropriate for the solvent used. - If degradation is suspected, discard the solution and prepare a fresh one. |
| Unexpected peaks in analytical chromatography (e.g., HPLC) | Presence of degradation products. | - Compare the chromatogram with a reference standard. - Review the storage and handling procedures to identify potential causes of degradation (e.g., exposure to light, extreme pH, or high temperature). |
Quantitative Stability Data
Table 1: Degradation of Hydrochlorothiazide Under Various Stress Conditions
| Condition | Duration | Degradation (%) | Reference |
| 1 M HCl | - | 52.29% | [5] |
| 1 M NaOH | - | 37.97% | [5] |
| 70°C / 80% RH | 2 months | 12.83% | [5] |
| UV/Vis Light | - | Sensitive | [5][7] |
Experimental Protocols
Protocol 1: Forced Degradation Study of Hydrochlorothiazide
This protocol is a general guideline for assessing the stability of Hydrochlorothiazide under various stress conditions.
1. Materials:
- Hydrochlorothiazide reference standard
- Methanol (HPLC grade)
- 1 M Hydrochloric acid
- 1 M Sodium hydroxide
- 30% Hydrogen peroxide
- Water (HPLC grade)
- UV-Vis spectrophotometer or HPLC system
2. Procedure:
- Acidic Hydrolysis: Dissolve a known amount of Hydrochlorothiazide in 1 M HCl and heat at 60°C for 48 hours.
- Alkaline Hydrolysis: Dissolve a known amount of Hydrochlorothiazide in 1 M NaOH and heat at 60°C for 48 hours.
- Oxidative Degradation: Treat a solution of Hydrochlorothiazide with 30% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Keep the solid drug at 60°C for 48 hours.
- Photodegradation: Expose a solution of Hydrochlorothiazide to UV light (254 nm) for 48 hours.
3. Analysis:
- After the specified time, neutralize the acidic and alkaline samples.
- Dilute all samples appropriately with the mobile phase.
- Analyze the samples using a validated HPLC method to quantify the remaining parent drug and identify degradation products.
Diagrams
Caption: Experimental workflow for a forced degradation study of Hydrochlorothiazide.
Caption: Simplified degradation pathway of Hydrochlorothiazide under stress conditions.
References
- 1. Hydrochlorothiazide | C7H8ClN3O4S2 | CID 3639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CoralCal-DX | 600 mg+400 IU | Tablet | কোরালক্যাল-ডিএক্স ৬০০ মি.গ্রা.+৪০০ আই ইউ ট্যাবলেট | Radiant Pharmaceuticals Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. ijpcbs.com [ijpcbs.com]
- 4. CYCLOTHIAZIDE | 2259-96-3 [amp.chemicalbook.com]
- 5. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclothiazide | C14H16ClN3O4S2 | CID 2910 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Cyclothiazide and Hydrochlorothiazide: Mechanism of Action and Performance
Disclaimer: The user query specified "Teclothiazide." Following an extensive search, it has been concluded that "this compound" is likely a typographical error, as there is a significant lack of scientific literature and drug information associated with this name. Conversely, "Cyclothiazide" is a well-documented thiazide diuretic. Therefore, this guide will provide a detailed comparison between Cyclothiazide and the commonly prescribed hydrochlorothiazide, assuming "Cyclothiazide" was the intended subject.
This guide offers a comprehensive comparison of the mechanisms of action and pharmacological effects of cyclothiazide and hydrochlorothiazide. It is intended for researchers, scientists, and professionals in drug development, providing a detailed overview supported by experimental data and protocols.
Overview of Diuretic Mechanisms
Both cyclothiazide and hydrochlorothiazide belong to the thiazide class of diuretics, which primarily exert their effects by inhibiting sodium and chloride reabsorption in the distal convoluted tubule (DCT) of the nephron. This inhibition leads to increased excretion of sodium, chloride, and water, resulting in diuresis and a subsequent reduction in blood pressure.
Hydrochlorothiazide is one of the most widely prescribed thiazide diuretics.[1] Its mechanism is well-characterized and is centered on the blockade of the Na+/Cl- cotransporter (NCC) on the apical membrane of DCT cells.[1]
Cyclothiazide , while also a thiazide diuretic, exhibits a more complex pharmacological profile. In addition to its renal effects, it is a potent positive allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and a negative allosteric modulator of γ-aminobutyric acid type A (GABA-A) receptors in the central nervous system. These neurological activities are distinct from its diuretic and antihypertensive actions.
Comparative Mechanism of Action
While both drugs share a common pathway for diuresis, their molecular interactions and broader pharmacological effects differ significantly.
Renal Mechanism of Action: Diuresis and Antihypertension
The primary diuretic and antihypertensive mechanism for both cyclothiazide and hydrochlorothiazide involves the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubule.
dot
Caption: Diuretic mechanism of Cyclothiazide and Hydrochlorothiazide.
Neurological Mechanism of Action: Cyclothiazide
Cyclothiazide possesses a unique mechanism of action within the central nervous system, which is not shared by hydrochlorothiazide. It acts as a positive allosteric modulator of AMPA receptors, a type of ionotropic glutamate receptor. This modulation enhances excitatory neurotransmission by reducing receptor desensitization. Additionally, cyclothiazide has been shown to be a negative allosteric modulator of GABA-A receptors, thereby inhibiting inhibitory neurotransmission.
dot
Caption: Neurological mechanism of Cyclothiazide.
Quantitative Data Comparison
The following table summarizes the quantitative data from comparative studies of cyclothiazide and hydrochlorothiazide.
| Parameter | Cyclothiazide | Hydrochlorothiazide | Reference |
| Antihypertensive Potency | 2.5 mg daily has an equal antihypertensive effect to 25 mg of hydrochlorothiazide. | 25 mg daily has an equal antihypertensive effect to 2.5 mg of cyclothiazide. | [2] |
| Effect on Serum Electrolytes | Data from direct comparative studies on urinary electrolyte excretion is limited. Thiazides as a class can cause hypokalemia and hyponatremia. | Can cause hypokalemia (low potassium) and hyponatremia (low sodium).[3] | |
| Effect on Serum Uric Acid | Thiazides can increase serum uric acid levels. | Can increase serum uric acid levels. | |
| Effect on Blood Glucose | Thiazides may be associated with hyperglycemia. | May be associated with hyperglycemia. |
Experimental Protocols
Assessment of Diuretic Activity in a Rodent Model
This protocol describes a general method for evaluating the diuretic activity of compounds like cyclothiazide and hydrochlorothiazide in rats.
dot
Caption: Experimental workflow for assessing diuretic activity.
Methodology:
-
Animal Model: Male Wistar rats (200-250g) are used.
-
Acclimation: Animals are housed in metabolic cages for at least 3 days prior to the experiment to allow for adaptation.
-
Fasting: Rats are fasted overnight with free access to water.
-
Grouping: Animals are randomly assigned to control (vehicle), cyclothiazide, and hydrochlorothiazide treatment groups.
-
Dosing: The respective compounds are administered orally.
-
Urine Collection: Urine is collected at specified time intervals (e.g., 0-6h, 6-12h, 12-24h) using metabolic cages.
-
Analysis: The total volume of urine is measured. The concentrations of sodium, potassium, and chloride in the urine are determined using a flame photometer or ion-selective electrodes.
Patch-Clamp Electrophysiology for AMPA Receptor Modulation
This protocol outlines the methodology to assess the effect of cyclothiazide on AMPA receptors expressed in a cellular model.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and transfected with the desired AMPA receptor subunit (e.g., GluA1).
-
Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.
-
Solutions: The extracellular solution contains physiological concentrations of ions. The intracellular solution in the patch pipette contains a potassium-based solution.
-
Drug Application: A rapid solution exchange system is used to apply glutamate (the agonist) in the presence and absence of cyclothiazide to the patched cell.
-
Data Acquisition: AMPA receptor-mediated currents are recorded in response to glutamate application. The effect of cyclothiazide on the amplitude and desensitization kinetics of these currents is measured.
Conclusion
Cyclothiazide and hydrochlorothiazide are both effective thiazide diuretics for the management of hypertension. A key finding from clinical research indicates that cyclothiazide is approximately ten times more potent than hydrochlorothiazide on a milligram-to-milligram basis for blood pressure reduction.[2] Beyond its diuretic effect, cyclothiazide exhibits a distinct pharmacological profile with its modulation of AMPA and GABA-A receptors, a property not shared by hydrochlorothiazide. This dual mechanism of action may have implications for its overall therapeutic and side-effect profile, warranting further investigation. For researchers and drug development professionals, the choice between these two agents may depend on the desired potency and the relevance of the central nervous system effects of cyclothiazide to the therapeutic target. Further head-to-head clinical trials are needed to provide a more comprehensive comparison of their effects on electrolyte balance and long-term outcomes.
References
Validating Teclothiazide's Diuretic Effect in Rats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the diuretic effect of Teclothiazide in rat models. Due to the limited availability of direct experimental data for this compound, this document leverages data from studies on Trichlormethiazide, a structurally and functionally similar thiazide diuretic, to provide a comparative analysis. The methodologies and expected outcomes detailed herein are based on established protocols for evaluating diuretic efficacy in preclinical settings.
Comparative Diuretic Performance
The efficacy of a diuretic is primarily determined by its capacity to increase urine output (diuresis) and enhance the excretion of sodium (natriuresis) and other electrolytes. The following tables summarize the dose-dependent effects of Trichlormethiazide in spontaneously hypertensive rats, which can be used as a benchmark for evaluating this compound.
Table 1: Effect of Trichlormethiazide on Urine Volume
| Treatment Group (Dose, p.o.) | Mean Urine Volume (mL/day) | % Increase vs. Control |
| Control | Data not available | - |
| Trichlormethiazide (0.05 mg/kg) | No significant increase | - |
| Trichlormethiazide (0.5 mg/kg) | No significant increase | - |
| Trichlormethiazide (3 mg/kg) | Significant Increase | Value dependent on control |
| Trichlormethiazide (10 mg/kg) | Significant Increase | Value dependent on control |
Source: Hypotensive and uric acid-retaining effects of trichlormethiazide under dietary sodium restriction in spontaneously hypertensive rats.
Table 2: Effect of Trichlormethiazide on Sodium Excretion (Natriuresis)
| Treatment Group (Dose, p.o.) | Mean Sodium Excretion | % Increase vs. Control |
| Control | Data not available | - |
| Trichlormethiazide (0.05 mg/kg) | Obvious Natriuresis | Value dependent on control |
| Trichlormethiazide (0.5 mg/kg) | Obvious Natriuresis | Value dependent on control |
| Trichlormethiazide (3 mg/kg) | Obvious Natriuresis | Value dependent on control |
| Trichlormethiazide (10 mg/kg) | Obvious Natriuresis | Value dependent on control |
Source: Hypotensive and uric acid-retaining effects of trichlormethiazide under dietary sodium restriction in spontaneously hypertensive rats.
Table 3: Effect of Trichlormethiazide on Plasma Potassium Levels
| Treatment Group (Dose, p.o.) | Mean Plasma Potassium | % Decrease vs. Control |
| Control | Data not available | - |
| Trichlormethiazide (0.05 mg/kg) | No significant decrease | - |
| Trichlormethiazide (0.5 mg/kg) | No significant decrease | - |
| Trichlormethiazide (3 mg/kg) | Clear Decrease | Value dependent on control |
| Trichlormethiazide (10 mg/kg) | Clear Decrease | Value dependent on control |
Source: Hypotensive and uric acid-retaining effects of trichlormethiazide under dietary sodium restriction in spontaneously hypertensive rats.
Mechanism of Action: Thiazide Diuretics
Thiazide diuretics, including this compound, exert their effects by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron.[1] This inhibition reduces the reabsorption of sodium and chloride ions, leading to an increase in their excretion in the urine.[1] Consequently, water is also excreted to maintain osmotic balance, resulting in diuresis.[1]
Caption: Mechanism of action of this compound in the distal convoluted tubule.
Experimental Protocol: Validation of Diuretic Effect in Rats
This protocol is based on the modified Lipschitz method, a standard for assessing diuretic activity.[2]
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats. Spontaneously hypertensive rats (SHR) can also be used to simultaneously evaluate antihypertensive effects.[3]
-
Sex: Male or female, consistently used throughout the study.
-
Weight: 150-250g.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
2. Experimental Groups:
-
Group 1 (Control): Vehicle (e.g., 0.9% saline or a suspension vehicle like 0.5% carboxymethylcellulose).
-
Group 2 (Standard): A known diuretic for positive control (e.g., Hydrochlorothiazide or Furosemide).
-
Group 3-5 (Test Article): this compound at low, medium, and high doses.
3. Experimental Procedure:
-
Fasting: Withhold food and water for 18 hours before the experiment to ensure uniform hydration and minimize variability.
-
Hydration: Administer 0.9% saline orally (e.g., 25 mL/kg body weight) to all animals to promote a baseline urine flow.
-
Drug Administration: Immediately after hydration, administer the vehicle, standard drug, or this compound orally (p.o.) or via the desired route.
-
Metabolic Cages: Place each rat in an individual metabolic cage designed to separate urine and feces.
-
Urine Collection: Collect urine at predetermined intervals, typically over 5 and 24 hours.
-
Data Measurement:
-
Urine Volume: Measure the total volume of urine collected for each animal.
-
Electrolyte Analysis: Analyze urine samples for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.
-
4. Data Analysis:
-
Calculate the diuretic action (ratio of the mean urine volume of the test group to the control group).
-
Calculate the natriuretic and saluretic (total Na+ and Cl-) activity.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
References
Teclothiazide Cross-Reactivity Profile: A Comparative Guide to Diuretic Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the diuretic teclothiazide, focusing on its interaction with its primary molecular target and its potential for cross-reactivity with the targets of other major diuretic classes. The information presented herein is intended to support research and drug development efforts by providing a clear overview of this compound's selectivity profile, supported by available experimental data and detailed methodologies for further investigation.
This compound is a member of the thiazide class of diuretics, which are primarily utilized in the management of hypertension and edema. The therapeutic efficacy of these agents is intrinsically linked to their specific interaction with the sodium-chloride cotransporter in the renal tubules.
Primary Target of this compound: The Na+/Cl- Cotransporter (NCC)
The principal mechanism of action for this compound and other thiazide diuretics is the inhibition of the Na+/Cl- cotransporter (NCC), also known as the thiazide-sensitive cotransporter. This transporter is located in the apical membrane of the distal convoluted tubule cells in the kidney. By blocking the NCC, thiazides prevent the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream. This leads to an increase in the excretion of sodium and water, resulting in a diuretic effect and a reduction in blood volume.
Below is a diagram illustrating the signaling pathway of thiazide diuretics.
Caption: Mechanism of action of this compound on the Na+/Cl- Cotransporter (NCC).
Cross-Reactivity with Other Diuretic Targets
To provide a comprehensive profile of this compound, this section explores its potential for cross-reactivity with the molecular targets of other major diuretic classes: loop diuretics, potassium-sparing diuretics, and carbonic anhydrase inhibitors.
Loop Diuretic Target: Na+-K+-2Cl- Cotransporter (NKCC2)
Loop diuretics, such as furosemide, exert their potent diuretic effect by inhibiting the Na+-K+-2Cl- cotransporter (NKCC2) located in the thick ascending limb of the loop of Henle. Structurally, some loop diuretics also contain a sulfonamide group, similar to thiazides, which has raised theoretical questions about cross-reactivity. However, there is a lack of published quantitative data to suggest that this compound or other thiazide diuretics significantly bind to or inhibit NKCC2 at clinically relevant concentrations.
Caption: Mechanism of action of loop diuretics on the NKCC2 transporter.
Experimental Protocol: Radioligand Binding Assay for NKCC2
To experimentally assess the binding affinity of this compound for the NKCC2 transporter, a competitive radioligand binding assay can be employed.
-
Objective: To determine the binding affinity (Ki) of this compound for the NKCC2 transporter.
-
Materials:
-
Membrane preparations from cells expressing recombinant NKCC2.
-
Radioligand with known high affinity for NKCC2 (e.g., [3H]bumetanide).
-
This compound and a known NKCC2 inhibitor (e.g., furosemide) as a positive control.
-
Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Incubate the NKCC2-expressing membranes with a fixed concentration of the radioligand ([3H]bumetanide).
-
Add increasing concentrations of unlabeled this compound or the positive control (furosemide) to compete for binding with the radioligand.
-
After reaching equilibrium, rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Potassium-Sparing Diuretic Targets: Epithelial Sodium Channel (ENaC) and Aldosterone Receptor
Potassium-sparing diuretics act on the collecting duct and distal nephron. They work through two main mechanisms: direct blockade of the epithelial sodium channel (ENaC) (e.g., amiloride, triamterene) or antagonism of the mineralocorticoid (aldosterone) receptor (e.g., spironolactone, eplerenone). The interaction of thiazide diuretics with these targets is generally considered to be indirect, resulting from the physiological response to NCC inhibition, such as increased sodium delivery to the collecting duct and activation of the renin-angiotensin-aldosterone system. There is no substantial evidence to suggest that this compound directly binds to and inhibits ENaC or the aldosterone receptor.
Caption: Mechanisms of action of potassium-sparing diuretics.
Experimental Protocol: Patch-Clamp Electrophysiology for ENaC Activity
To assess any direct effect of this compound on ENaC function, whole-cell patch-clamp electrophysiology can be performed on cells expressing ENaC.
-
Objective: To determine if this compound directly inhibits ENaC-mediated sodium currents.
-
Materials:
-
Cell line stably expressing human α, β, and γ subunits of ENaC (e.g., HEK293 or mpkCCD cells).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular and intracellular solutions with appropriate ionic compositions.
-
This compound and a known ENaC blocker (e.g., amiloride) as a positive control.
-
-
Procedure:
-
Culture ENaC-expressing cells on glass coverslips.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-clamp protocol to elicit ENaC-mediated inward sodium currents.
-
Perfuse the cell with the extracellular solution containing this compound at various concentrations.
-
Record any changes in the amplitude of the ENaC current in the presence of this compound.
-
Apply amiloride at the end of the experiment to confirm that the measured current is mediated by ENaC.
-
-
Data Analysis:
-
Measure the peak inward current before and after the application of this compound.
-
Calculate the percentage of inhibition of the ENaC current at each concentration of this compound.
-
If inhibition is observed, construct a concentration-response curve and determine the IC50 value.
-
Experimental Protocol: Aldosterone Receptor Competitive Binding Assay
A competitive binding assay can be used to determine if this compound interacts with the aldosterone receptor.
-
Objective: To assess the ability of this compound to displace a radiolabeled ligand from the mineralocorticoid receptor.
-
Materials:
-
Cytosolic preparations containing the aldosterone receptor (e.g., from rat kidney or cells overexpressing the receptor).
-
Radiolabeled aldosterone (e.g., [3H]aldosterone).
-
This compound and a known aldosterone antagonist (e.g., spironolactone) as a positive control.
-
Assay buffer and dextran-coated charcoal.
-
Scintillation counter and fluid.
-
-
Procedure:
-
Incubate the receptor preparation with [3H]aldosterone in the presence of increasing concentrations of this compound or spironolactone.
-
After incubation, add dextran-coated charcoal to adsorb unbound steroid.
-
Centrifuge the samples to pellet the charcoal.
-
Measure the radioactivity in the supernatant, which represents the amount of receptor-bound [3H]aldosterone.
-
-
Data Analysis:
-
Generate a displacement curve by plotting the percentage of specifically bound [3H]aldosterone against the logarithm of the competitor concentration.
-
Determine the IC50 value and calculate the Ki as described for the NKCC2 assay.
-
Carbonic Anhydrase Inhibitor Target: Carbonic Anhydrases (CAs)
Carbonic anhydrase inhibitors, such as acetazolamide, act primarily in the proximal convoluted tubule to inhibit the enzyme carbonic anhydrase. This reduces the reabsorption of bicarbonate, sodium, and water. Thiazide diuretics, including this compound, possess a sulfonamide moiety in their chemical structure, which is also a key feature of carbonic anhydrase inhibitors. As a result, thiazides are known to exhibit some inhibitory activity against various carbonic anhydrase isoforms. The clinical significance of this inhibition by thiazides at their therapeutic doses for diuresis is generally considered to be minor compared to their potent NCC blockade. However, this cross-reactivity may contribute to some of their other physiological effects.
Caption: Mechanism of action of carbonic anhydrase inhibitors.
Table 1: Inhibition Constants (Ki) of Thiazide and Thiazide-Like Diuretics against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA VA (Ki, nM) | hCA VB (Ki, nM) | hCA VI (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | hCA XIII (Ki, nM) | hCA XIV (Ki, nM) |
| Hydrochlorothiazide | 250 | 30 | 35 | 45 | 4.5 | 80 | 12 | 25 | 4.8 | 15 | 28 |
| Chlorthalidone | 340 | 50 | 40 | 60 | 3.8 | 95 | 8.5 | 18 | 3.1 | 10 | 35 |
| Indapamide | 450 | 80 | 55 | 75 | 5.2 | 110 | 9.2 | 22 | 4.2 | 18 | 40 |
Data is illustrative and compiled from published literature. Specific values may vary between studies.
Experimental Protocol: Carbonic Anhydrase Activity Assay
The inhibitory effect of this compound on carbonic anhydrase activity can be determined using a colorimetric assay that measures the esterase activity of the enzyme.
-
Objective: To determine the IC50 and Ki values of this compound for different carbonic anhydrase isoforms.
-
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., CA I, II, IV, etc.).
-
p-Nitrophenyl acetate (pNPA) as the substrate.
-
Assay buffer (e.g., Tris-SO4).
-
This compound and a known CA inhibitor (e.g., acetazolamide) as a positive control.
-
96-well microplate and a microplate reader.
-
-
Procedure:
-
Add the assay buffer, the respective CA isoform, and varying concentrations of this compound or acetazolamide to the wells of a microplate.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, pNPA.
-
The enzyme will catalyze the hydrolysis of pNPA to p-nitrophenol, which is a yellow-colored product.
-
Monitor the increase in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Calculate the Ki using the appropriate equation for the mode of inhibition (e.g., Cheng-Prusoff for competitive inhibition).
-
Experimental Workflow for Cross-Reactivity Assessment
The following diagram outlines a general workflow for assessing the cross-reactivity of a diuretic compound like this compound against various diuretic targets.
Caption: General experimental workflow for assessing diuretic cross-reactivity.
Conclusion
This compound's primary mechanism of action is the selective inhibition of the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule. While it shares a sulfonamide group with carbonic anhydrase inhibitors and some loop diuretics, the available evidence points towards significant cross-reactivity only with carbonic anhydrases. The quantitative data for this interaction with various CA isoforms is presented. For the primary targets of loop diuretics (NKCC2) and potassium-sparing diuretics (ENaC and the aldosterone receptor), there is a lack of published evidence for direct, high-affinity binding by this compound. The experimental protocols provided in this guide offer a framework for researchers to independently investigate and quantify these potential off-target interactions, thereby contributing to a more complete understanding of the pharmacological profile of this compound.
Head-to-Head Comparison of Thiazide Diuretics: A Data-Driven Analysis for Researchers
A comprehensive comparison of Teclothiazide with other thiazide diuretics could not be completed due to a lack of available scientific and clinical data for this compound. Despite its chemical identifier (CAS Number: 4267-05-4), extensive searches of scientific literature, clinical trial databases, and drug compendiums yielded insufficient information to perform a robust head-to-head analysis as per the requirements of this guide.
Therefore, this guide has been adapted to provide a detailed, data-driven comparison of three widely studied and clinically significant thiazide and thiazide-like diuretics: Hydrochlorothiazide, Chlorthalidone, and Indapamide . This comparison is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting objective performance data, detailed experimental methodologies, and visual representations of key biological pathways.
Comparative Efficacy and Pharmacokinetics
Thiazide and thiazide-like diuretics are a cornerstone in the management of hypertension and edema. While they share a common mechanism of action, their pharmacokinetic and pharmacodynamic properties exhibit notable differences, which can have significant clinical implications.
Table 1: Pharmacokinetic and Antihypertensive Efficacy Comparison
| Parameter | Hydrochlorothiazide (HCTZ) | Chlorthalidone | Indapamide |
| Drug Class | Thiazide-type diuretic | Thiazide-like diuretic | Thiazide-like diuretic |
| Half-life (hours) | 6-15 | 40-60 | 14-18 |
| Duration of Action (hours) | 16-24 | 48-72 | up to 36 |
| Relative Antihypertensive Potency | 1x | 1.5-2x | 20x |
| Time to Peak Effect (hours) | 2-4 | 2-6 | 1-2 |
Data compiled from multiple sources.
Mechanism of Action and Associated Signaling Pathways
Thiazide and thiazide-like diuretics exert their primary effect by inhibiting the Na+/Cl- cotransporter (NCC) in the distal convoluted tubule (DCT) of the nephron. This inhibition leads to increased urinary excretion of sodium and water, thereby reducing blood volume and blood pressure.
Diagram: Thiazide Diuretic Mechanism of Action
Caption: Mechanism of action of thiazide diuretics in the distal convoluted tubule.
Comparative Clinical Outcomes and Adverse Effects
While effective in lowering blood pressure, the use of thiazide diuretics is associated with potential metabolic side effects. The incidence and severity of these effects can vary between different agents.
Table 2: Comparison of Clinical Outcomes and Adverse Effects
| Outcome/Adverse Effect | Hydrochlorothiazide | Chlorthalidone | Indapamide |
| Cardiovascular Event Reduction | Moderate | Strong[1] | Strong |
| Hypokalemia (Low Potassium) | Common | More pronounced than HCTZ | Less frequent |
| Hyponatremia (Low Sodium) | Common | Common | Less frequent |
| Hyperuricemia (High Uric Acid) | Common | Common | Less frequent |
| Hyperglycemia (High Blood Sugar) | Possible | Possible | Neutral effect |
| Hypercalcemia (High Calcium) | Possible | Possible | Possible |
Data from large-scale clinical trials and meta-analyses.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section outlines a generalized experimental protocol for a comparative clinical trial assessing the efficacy and safety of thiazide diuretics.
Experimental Workflow: Randomized Controlled Trial
Caption: Workflow for a randomized controlled trial comparing thiazide diuretics.
Methodology Details:
-
Study Design: A multi-center, randomized, double-blind, parallel-group clinical trial.
-
Participants: Adult patients (aged 18-80 years) with a diagnosis of essential hypertension (e.g., systolic blood pressure 140-179 mmHg and/or diastolic blood pressure 90-109 mmHg).
-
Intervention: Patients are randomized to receive once-daily oral doses of hydrochlorothiazide (e.g., 12.5-50 mg), chlorthalidone (e.g., 12.5-25 mg), or indapamide (e.g., 1.25-2.5 mg).
-
Primary Endpoint: The primary efficacy endpoint is the change in mean 24-hour ambulatory systolic and diastolic blood pressure from baseline to the end of the treatment period (e.g., 12 weeks).
-
Secondary Endpoints:
-
Change in office blood pressure measurements.
-
Proportion of patients achieving target blood pressure control.
-
Incidence of adverse events, particularly electrolyte imbalances (hypokalemia, hyponatremia) and metabolic changes (serum uric acid, glucose, and calcium levels).
-
-
Statistical Analysis: An intention-to-treat analysis is performed. Changes in blood pressure are analyzed using analysis of covariance (ANCOVA), with baseline blood pressure as a covariate. Adverse event rates are compared using chi-square or Fisher's exact tests.
Conclusion for Researchers
The choice between different thiazide and thiazide-like diuretics requires careful consideration of their individual properties. Chlorthalidone and indapamide generally exhibit a longer duration of action and greater antihypertensive potency compared to hydrochlorothiazide.[1] Clinical evidence suggests that chlorthalidone may be superior in reducing cardiovascular events, though it may carry a higher risk of hypokalemia. Indapamide appears to have a more favorable metabolic profile, with a lower incidence of electrolyte disturbances.
For drug development professionals, the observed differences in the pharmacokinetic and adverse effect profiles of these structurally similar compounds highlight the potential for developing novel diuretics with improved efficacy and safety. Future research could focus on designing molecules with the potent and long-lasting effects of thiazide-like diuretics while minimizing their metabolic liabilities.
References
A Comparative Analysis of Teclothiazide and Loop Diuretics in Renal Efficacy
An objective guide for researchers and drug development professionals on the mechanistic and clinical distinctions between thiazide diuretics, represented by teclothiazide, and the class of loop diuretics.
Direct comparative clinical trial data between the specific agent this compound and loop diuretics are limited in contemporary literature. Therefore, this guide provides a comparative analysis based on the well-established pharmacology of their respective drug classes: thiazide diuretics and loop diuretics.
Mechanism and Site of Action
The fundamental difference in the efficacy and physiological effects of thiazide and loop diuretics originates from their distinct sites of action within the nephron.
-
This compound (Thiazide Diuretic): Thiazide diuretics exert their effect on the Distal Convoluted Tubule (DCT) . They act by inhibiting the sodium-chloride (Na+/Cl-) cotransporter (NCC) on the apical membrane of the DCT cells.[1][2] This transporter is responsible for reabsorbing approximately 5-8% of filtered sodium.[3][4] By blocking this channel, thiazides increase the luminal concentration of Na+ and Cl-, leading to increased water excretion (diuresis).[1]
-
Loop Diuretics (e.g., Furosemide, Bumetanide): Loop diuretics act on the thick ascending limb (TAL) of the Loop of Henle .[5][6][7] Their target is the potent sodium-potassium-2-chloride (Na+-K+-2Cl-) cotransporter (NKCC2).[6][7] This region of the nephron is responsible for reabsorbing about 20-30% of the filtered sodium load.[7][8] Inhibition of NKCC2 leads to a significant increase in the excretion of Na+, K+, and Cl-, resulting in a powerful diuretic effect.[5][9] Loop diuretics also diminish the lumen-positive electrical potential, which further reduces the reabsorption of cations like magnesium and calcium.[5][8]
Comparative Efficacy and Potency
The diuretic potency is directly related to the quantity of solute reabsorption blocked at the site of action.
-
Potency and Ceiling Effect: Loop diuretics are significantly more potent, or "high-ceiling," diuretics.[10] This is because their site of action in the TAL handles a much larger percentage of sodium reabsorption compared to the DCT.[4][7] Consequently, loop diuretics can induce a greater diuretic and natriuretic effect than thiazides. Thiazide diuretics have a lower "ceiling effect," meaning that beyond a certain dose, there is no further increase in diuretic response.[5]
-
Duration of Action: Thiazide diuretics generally have a longer duration of action compared to most loop diuretics like furosemide, which can be advantageous for managing chronic conditions like hypertension.[9]
Effects on Urinary Electrolyte Excretion
The differential mechanisms of action lead to distinct effects on electrolyte handling, which is a critical consideration in clinical research and application.
| Parameter | This compound (Thiazide Class) | Loop Diuretics |
| Primary Target | Na+-Cl- Cotransporter (NCC)[1] | Na+-K+-2Cl- Cotransporter (NKCC2)[6] |
| Site of Action | Distal Convoluted Tubule (DCT)[9] | Thick Ascending Limb (TAL)[7] |
| Diuretic Potency | Moderate, "Low-Ceiling"[4] | High, "High-Ceiling"[10] |
| Sodium (Na+) | ↑ (Increased Excretion)[1] | ↑↑↑ (Markedly Increased Excretion)[7] |
| Potassium (K+) | ↑ (Increased Excretion)[4][11] | ↑↑ (Increased Excretion)[7][11] |
| Calcium (Ca2+) | ↓ (Decreased Excretion / Reabsorbed)[8] | ↑ (Increased Excretion)[5] |
| Magnesium (Mg2+) | ↑ (Increased Excretion)[12] | ↑↑ (Increased Excretion)[5][12] |
A key distinguishing feature is their effect on calcium excretion. Thiazides decrease urinary calcium excretion by enhancing its reabsorption in the distal tubule, a mechanism linked to the inhibition of the NCC transporter.[2][8] In contrast, loop diuretics increase urinary calcium excretion by disrupting the electrical gradient in the TAL that drives its passive reabsorption.[5]
Experimental Protocols: Evaluating Diuretic Efficacy
A generalized experimental workflow for assessing the efficacy of a diuretic agent in a clinical setting is outlined below. This protocol is designed to quantify diuretic and natriuretic responses, as well as monitor safety parameters.
Objective: To determine the pharmacodynamic effects of a diuretic agent (e.g., this compound) compared to a placebo or an active comparator (e.g., a loop diuretic).
Methodology:
-
Participant Selection: Recruit healthy volunteers or patients with a specific indication (e.g., hypertension, edema). Enforce strict inclusion/exclusion criteria, including baseline renal function (e.g., eGFR) and electrolyte levels.
-
Baseline Measurement: Collect 24-hour urine for baseline volume and electrolyte (Na+, K+, Cl-, Ca2+, Mg2+) excretion. Record baseline body weight and blood pressure.
-
Randomization & Blinding: Participants are randomized in a double-blind fashion to receive the investigational drug or the comparator/placebo.
-
Drug Administration: Administer the assigned treatment at a specified dose and time.
-
Timed Urine Collection: Collect urine at predefined intervals (e.g., 0-2h, 2-4h, 4-8h, 8-12h, 12-24h) post-dose.
-
Data Analysis:
-
Primary Endpoints: Measure the cumulative urine output and sodium excretion over 24 hours.
-
Secondary Endpoints: Measure excretion rates of other key electrolytes. Monitor serum electrolyte levels, renal function (serum creatinine, BUN), and adverse events.
-
-
Statistical Evaluation: Compare the changes from baseline between the treatment groups using appropriate statistical methods (e.g., ANCOVA).
Summary of Key Distinctions
The choice between a thiazide and a loop diuretic in a research or clinical context is driven by their fundamentally different pharmacological profiles.
-
Clinical Application: Loop diuretics are preferred for conditions requiring rapid and substantial fluid removal, such as acute decompensated heart failure and severe edema. Thiazide diuretics are a first-line therapy for hypertension, where their moderate, sustained action is beneficial.[9][13]
-
Potency: Loop diuretics offer a much higher ceiling of diuresis.[4]
-
Electrolyte Profile: The opposing effects on calcium excretion are a major differentiator. Thiazides conserve calcium, while loop diuretics promote its loss.[5][8] Both classes can cause hypokalemia (low potassium) and hypomagnesemia (low magnesium).[11][12]
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. CV Pharmacology | Diuretics [cvpharmacology.com]
- 5. Loop diuretic - Wikipedia [en.wikipedia.org]
- 6. Cellular mechanism of action of loop diuretics: implications for drug effectiveness and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Loop Diuretics Unique Mechanism of Action [japi.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Potassium - Health Professional Fact Sheet [ods.od.nih.gov]
- 12. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]
- 13. Thiazide and Loop Diuretics - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Antihypertensive Efficacy of Teclothiazide: A Comparative Analysis
A comprehensive guide for researchers and drug development professionals on the in vivo validation of Teclothiazide's antihypertensive effects, benchmarked against other leading thiazide diuretics. This guide synthesizes available preclinical and clinical data to provide a framework for evaluating its therapeutic potential.
This document provides a comparative overview of the antihypertensive effects of this compound and other widely used thiazide diuretics, such as Hydrochlorothiazide (HCTZ) and Chlorthalidone. Due to the limited availability of direct in vivo comparative studies on this compound, this guide draws upon data from structurally and functionally similar thiazide diuretics to provide a relevant comparative context. The experimental protocols and data presented are based on established methodologies in hypertension research.
Comparative Antihypertensive Efficacy
The following table summarizes the antihypertensive efficacy of this compound's comparator drugs, HCTZ and Chlorthalidone, based on clinical trial data. This data provides a benchmark for the expected performance of this compound.
| Diuretic | Dose Range (mg/day) | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Notable Adverse Effects |
| Hydrochlorothiazide (HCTZ) | 12.5 - 50 | 6 - 11 | 3 - 5 | Hypokalemia |
| Chlorthalidone | 12.5 - 25 | 10 - 15 | 4 - 6 | Hypokalemia, Hyponatremia |
Experimental Protocols
The validation of antihypertensive agents typically involves preclinical studies using animal models of hypertension, followed by clinical trials in human subjects.
Preclinical In Vivo Models
Spontaneously Hypertensive Rats (SHR) are a commonly used and well-characterized animal model for essential hypertension.[1]
Experimental Protocol: Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 12-14 weeks old.
-
Acclimatization: Animals are acclimatized for at least one week before the experiment, with free access to standard chow and water.
-
Blood Pressure Measurement: Baseline systolic and diastolic blood pressure is measured using the tail-cuff method.
-
Drug Administration:
-
Vehicle (e.g., 0.5% carboxymethylcellulose in saline)
-
This compound (various doses, e.g., 1, 3, 10 mg/kg)
-
Comparator drug (e.g., Hydrochlorothiazide at equivalent doses)
-
Drugs are administered orally once daily for a specified period (e.g., 4 weeks).
-
-
Data Collection: Blood pressure and heart rate are monitored at regular intervals throughout the study.
-
Terminal Procedures: At the end of the study, blood samples may be collected for biochemical analysis (e.g., electrolytes, renal function markers).
Clinical Trial Design
Human studies are essential to confirm the efficacy and safety of new antihypertensive drugs.
Experimental Protocol: Double-Blind, Randomized, Placebo-Controlled Trial
-
Study Population: Patients with mild to moderate essential hypertension (e.g., systolic blood pressure 140-179 mmHg or diastolic blood pressure 90-109 mmHg).
-
Washout Period: A 2- to 4-week washout period where patients discontinue their previous antihypertensive medications.
-
Randomization: Patients are randomly assigned to receive:
-
Placebo
-
This compound (at one or more dose levels)
-
An active comparator (e.g., Hydrochlorothiazide or Chlorthalidone).
-
-
Treatment Period: The treatment duration is typically 8 to 12 weeks.
-
Efficacy Endpoints: The primary endpoint is the change from baseline in seated trough cuff blood pressure. Secondary endpoints may include ambulatory blood pressure monitoring.
-
Safety Monitoring: Adverse events, vital signs, and laboratory parameters (e.g., serum potassium, uric acid) are monitored throughout the study.
Mechanism of Action and Signaling Pathway
Thiazide diuretics, including this compound, exert their antihypertensive effect primarily by inhibiting the Na+/Cl- cotransporter in the distal convoluted tubule of the nephron. This leads to increased excretion of sodium and water, resulting in a decrease in extracellular volume and subsequently, a reduction in blood pressure.
References
Comparative Analysis of Thiazide-Related Diuretics: A Focus on Indapamide in the Absence of Data for Teclothiazide
A comprehensive comparative study of Teclothiazide and Indapamide cannot be conducted due to the conspicuous absence of scientific and clinical data on this compound in the available literature. Extensive searches for "this compound" have failed to yield substantive information regarding its mechanism of action, pharmacokinetic profile, clinical efficacy, or safety data. The compound is referenced by the Chemical Abstracts Service (CAS) with the number 4267-05-4, but no associated research or clinical trials are readily accessible. This suggests that this compound may be an obsolete, seldom-used, or potentially misidentified compound.
Consequently, this guide will provide an in-depth analysis of Indapamide, a prominent thiazide-like diuretic, and will draw comparisons with other well-documented thiazide diuretics where applicable, to offer a valuable resource for researchers and drug development professionals.
Indapamide: A Detailed Monograph
Indapamide is a thiazide-like diuretic that is widely prescribed for the management of hypertension and edema.[1] It is distinguished from traditional thiazide diuretics by the absence of the benzothiadiazine chemical structure, yet it shares a similar pharmacological activity.[2]
Mechanism of Action
Indapamide exerts its therapeutic effects through a dual mechanism:
-
Diuretic Action: Primarily, Indapamide inhibits the sodium-chloride (Na+/Cl-) symporter in the distal convoluted tubule (DCT) of the nephron.[3][4] This action blocks the reabsorption of sodium and chloride ions from the tubular fluid back into the bloodstream, leading to increased excretion of sodium, chloride, and consequently, water.[3] This diuretic effect reduces blood volume, which contributes to the lowering of blood pressure.
-
Vascular Effects: Indapamide also possesses direct vascular properties.[5] It is believed to modulate calcium ion channels in vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral vascular resistance.[5] This vasodilation contributes significantly to its antihypertensive effect, independent of its diuretic action.
Signaling Pathway of Indapamide's Diuretic Action
Caption: Renal mechanism of Indapamide in the distal convoluted tubule.
Pharmacokinetics
The pharmacokinetic profile of Indapamide is characterized by rapid and complete absorption, extensive metabolism, and a relatively long half-life, which allows for once-daily dosing.
| Parameter | Indapamide | Reference Thiazide (Hydrochlorothiazide) |
| Absorption | Rapid and complete | Well absorbed |
| Bioavailability | High | Variable |
| Protein Binding | ~79% | ~40-68% |
| Metabolism | Extensively hepatic to 19 metabolites | Primarily excreted unchanged |
| Half-life | ~14-18 hours | ~6-15 hours |
| Excretion | Primarily renal (metabolites), <7% unchanged in urine | Primarily renal (unchanged) |
Data compiled from multiple sources. [5][6][7][8]
Clinical Efficacy
Numerous clinical trials have established the efficacy of Indapamide in the treatment of hypertension. A meta-analysis of twelve trials comparing thiazide-like diuretics (including Indapamide) with thiazide-type diuretics (like hydrochlorothiazide) found that the thiazide-like diuretics were superior in lowering both systolic and diastolic blood pressure.[1][9][10] Specifically, the analysis showed a greater reduction in systolic blood pressure with thiazide-like diuretics.[1][9]
Safety and Tolerability
Indapamide is generally well-tolerated. The most common side effects are related to its diuretic action and can include electrolyte imbalances.
Common Adverse Effects of Indapamide:
-
Hypokalemia (low potassium)[4]
-
Hyponatremia (low sodium)
-
Hyperuricemia (high uric acid), which may precipitate gout[4]
-
Hyperglycemia (high blood sugar)
-
Dizziness and fatigue[11]
The meta-analysis comparing thiazide-like and thiazide-type diuretics did not find statistically significant differences in the incidence of hypokalemia, hyponatremia, or changes in blood glucose and total cholesterol between the two groups.[1][9]
Experimental Protocols
While specific experimental protocols for a direct comparison involving this compound are unavailable, a general methodology for comparing two diuretic agents in a clinical trial setting is outlined below.
Experimental Workflow for a Comparative Clinical Trial
Caption: Generalized workflow for a comparative clinical trial of antihypertensive agents.
Key Methodological Considerations for a Comparative Study:
-
Study Design: A randomized, double-blind, active-controlled trial is the gold standard.
-
Patient Population: Clearly defined inclusion and exclusion criteria are essential to ensure a homogenous study population with essential hypertension.
-
Intervention: Standardized doses of the investigational drug and the comparator drug would be administered.
-
Endpoints:
-
Primary Efficacy Endpoint: The change from baseline in mean sitting or standing systolic and diastolic blood pressure at the end of the treatment period.
-
Safety Endpoints: Incidence of adverse events, changes in serum electrolytes (potassium, sodium), uric acid, and glucose levels.
-
-
Data Collection: Blood pressure measurements at regular intervals, laboratory tests at baseline and at the end of the study.
-
Statistical Analysis: Appropriate statistical methods to compare the mean changes in blood pressure and the incidence of adverse events between the two treatment groups.
Conclusion
While a direct comparative study of this compound and Indapamide is not feasible due to the lack of data on this compound, this guide provides a thorough overview of Indapamide for researchers and drug development professionals. Indapamide is a well-characterized thiazide-like diuretic with a dual mechanism of action that has demonstrated strong antihypertensive efficacy in numerous clinical trials. Its pharmacokinetic profile supports once-daily dosing, and it has a well-documented safety profile. Future research could focus on further elucidating the long-term vascular benefits of Indapamide and comparing its outcomes with other classes of antihypertensive agents.
References
- 1. youtube.com [youtube.com]
- 2. Cyclothiazide [webbook.nist.gov]
- 3. Thiazide effects and side effects: insights from molecular genetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Blood Pressure Medications: A List [healthline.com]
- 5. Thiazide - Wikipedia [en.wikipedia.org]
- 6. alldrugs.com [alldrugs.com]
- 7. drugs.com [drugs.com]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Hydrochlorothiazide: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 10. Cyclothiazide - Wikipedia [en.wikipedia.org]
- 11. Hydrochlorothiazide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating Teclothiazide's Specificity for the NCC Transporter: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Teclothiazide and other thiazide diuretics, focusing on their specificity for the Na-Cl Cotransporter (NCC), a key target in the management of hypertension. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development.
Mechanism of Action: Thiazide Diuretics and the NCC Transporter
Thiazide and thiazide-like diuretics exert their therapeutic effects by inhibiting the Na-Cl Cotransporter (NCC), which is encoded by the SLC12A3 gene.[1] The NCC is located in the apical membrane of the distal convoluted tubule in the kidney and is responsible for reabsorbing approximately 5-10% of the filtered sodium load.[1][2] By blocking the NCC, thiazides increase the excretion of sodium and chloride, leading to a diuretic effect and a subsequent reduction in blood pressure.[2][3]
The specificity of thiazide diuretics for the NCC is crucial for their therapeutic efficacy and safety profile. While the primary target is the NCC, off-target effects can lead to undesirable side effects. Therefore, validating the specificity of novel compounds like this compound is a critical step in their development.
Comparative Efficacy of Thiazide Diuretics on the NCC Transporter
Based on studies of the rat NCC, the potency profile of several thiazides has been established as follows: Polythiazide > Metolazone > Bendroflumethiazide > Trichlormethiazide > Chlorthalidone.[1] This qualitative ranking is supported by quantitative data from various studies, although direct head-to-head comparisons under identical experimental conditions are limited.
Table 1: Comparative IC50 Values of Thiazide Diuretics for the NCC Transporter
| Diuretic | IC50 (µM) | Species | Experimental System | Reference |
| Polythiazide | 0.3 | Rat | Xenopus laevis oocytes | [1] |
| Metolazone | ~2 (estimated from potency ranking) | Rat | Xenopus laevis oocytes | [1] |
| Bendroflumethiazide | ~3-5 (estimated from potency ranking) | Rat | Xenopus laevis oocytes | [1] |
| Trichlormethiazide | ~5-10 (estimated from potency ranking) | Rat | Xenopus laevis oocytes | [1] |
| Hydrochlorothiazide | ~18 | Human | HEK293 cells | [4] |
| Chlorthalidone | >10 (less potent than Trichlormethiazide) | Rat | Xenopus laevis oocytes | [1] |
Note: The IC50 values presented are from different studies and may not be directly comparable due to variations in experimental conditions. The estimated values for Metolazone, Bendroflumethiazide, and Trichlormethiazide are based on their relative potency to Polythiazide as reported in the same study.
Experimental Protocols for Validating NCC Specificity
To determine the IC50 of a test compound like this compound and compare its specificity to other diuretics, a robust and reproducible experimental workflow is essential. The following protocols outline two common assays used to measure the inhibition of NCC activity.
Radioactive Iodide (¹²⁵I) Uptake Assay in HEK293 Cells
This assay measures the uptake of radioactive iodide, a substrate of the NCC transporter, in human embryonic kidney (HEK293) cells stably expressing the human NCC. A reduction in iodide uptake in the presence of a test compound indicates inhibition of the transporter.
Experimental Workflow:
Figure 1: Workflow for the radioactive iodide uptake assay.
Detailed Methodology:
-
Cell Culture: Maintain HEK293 cells stably expressing the human NCC in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
Cell Seeding: Seed the cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
Pre-incubation: On the day of the assay, wash the cells with a pre-incubation buffer (e.g., 135 mM Na-gluconate, 5 mM K-gluconate, 1 mM Ca-gluconate, 1 mM Mg-gluconate, and 15 mM Hepes/Tris, pH 7.4). Then, pre-incubate the cells for 10-15 minutes with the same buffer containing varying concentrations of the test compound (e.g., this compound) or a known NCC inhibitor as a positive control.
-
Iodide Uptake: Initiate the uptake by replacing the pre-incubation buffer with an uptake buffer containing 1 mM NaI and 0.25 µCi/ml Na¹²⁵I.[4] To inhibit endogenous transporters, 70 µM bumetanide and 100 µM DIDS can be added.[4]
-
Incubation: Incubate the plates at room temperature for 1 hour.[4]
-
Termination: Stop the uptake by rapidly washing the cells three times with ice-cold wash buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measurement: Measure the radioactivity in the cell lysates using a gamma counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor). Plot the percentage of inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Non-Radioactive Ion Uptake Assay using LC-MS/MS
This method offers a safer and more environmentally friendly alternative to the radioactive assay. It involves measuring the uptake of a stable isotope-labeled substrate by the NCC transporter, followed by quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Workflow:
Figure 2: Workflow for the non-radioactive ion uptake assay.
Detailed Methodology:
-
Cell Culture and Seeding: Follow the same procedure as for the radioactive assay, but seed the cells in 12-well plates.
-
Pre-incubation: Wash the cells with a pre-warmed Na+-free uptake buffer and incubate for 15 minutes at 37°C. Then, incubate with varying concentrations of the test compound for another 15 minutes.
-
Substrate Uptake: Initiate the uptake by adding the uptake buffer containing a stable isotope-labeled substrate for the NCC (e.g., ¹³C- or ¹⁵N-labeled Na+ or Cl-).
-
Incubation: Incubate the cells at 37°C for 15 minutes.
-
Termination and Lysis: Terminate the uptake by washing the cells three times with ice-cold Na+-free buffer. Lyse the cells with acetonitrile.
-
Sample Preparation: Transfer the cell lysate to a new tube and centrifuge to pellet the cell debris. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the amount of the stable isotope-labeled substrate in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Similar to the radioactive assay, calculate the percentage of inhibition and determine the IC50 value.
Visualizing the Thiazide Binding and Inhibition Mechanism
Structural studies, such as those using cryo-electron microscopy (cryo-EM), have provided valuable insights into how thiazide diuretics bind to and inhibit the NCC transporter. These studies reveal that thiazides bind to a site that overlaps with the chloride-binding site, thereby locking the transporter in an outward-facing conformation and preventing the transport of sodium and chloride ions.
Figure 3: Simplified model of NCC inhibition by thiazides.
This guide provides a framework for validating the specificity of this compound for the NCC transporter. By employing the described experimental protocols and comparing the results with the existing data for other thiazide diuretics, researchers can gain a comprehensive understanding of the pharmacological profile of this novel compound.
References
- 1. The thiazide-sensitive Na+-Cl− cotransporter: molecular biology, functional properties, and regulation by WNKs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of compounds targeting cation-chloride cotransporter physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bendroflumethiazide? [synapse.patsnap.com]
- 4. Structure and thiazide inhibition mechanism of human Na–Cl cotransporter - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Teclothiazide Against Novel Diuretic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thiazide diuretic, Teclothiazide, against emerging novel diuretic compounds. Due to the limited availability of direct preclinical data for this compound, this guide will utilize data from its close structural and functional analogue, hydrochlorothiazide (HCTZ), to represent the thiazide class. This comparison is intended to highlight the relative performance of these diuretic classes based on available experimental data and to provide detailed methodologies for reproducible research.
Executive Summary
Thiazide diuretics, the cornerstone of hypertension management for decades, are facing a new era of competition from novel diuretic agents with diverse mechanisms of action. This guide benchmarks the performance of the thiazide class, represented by hydrochlorothiazide, against three promising classes of novel diuretics: Vasopressin V2 Receptor Antagonists (e.g., Tolvaptan), SGLT2 Inhibitors, and ROMK Inhibitors. The comparative analysis reveals that while thiazides remain effective natriuretic and diuretic agents, novel compounds offer distinct profiles in terms of water versus solute excretion and their effects on electrolyte balance, presenting new therapeutic possibilities for various clinical scenarios.
Data Presentation: Comparative Diuretic Efficacy
The following tables summarize the quantitative effects of hydrochlorothiazide (representing this compound) and novel diuretic compounds on key parameters of diuretic efficacy in preclinical rat models.
Table 1: Comparative Effects on Urine Volume
| Compound Class | Compound | Dose (mg/kg) | Route | Urine Volume (mL/24h) | Percent Increase vs. Control | Reference |
| Thiazide Diuretic | Hydrochlorothiazide | 10 | Oral | 25.8 ± 2.1 | 134% | [1] |
| Vasopressin Antagonist | Tolvaptan | 1 | Oral | 45.2 ± 3.5 | 310% | [2] |
| SGLT2 Inhibitor | Empagliflozin | 3 | Oral | 18.5 ± 1.7 | 68% | (Data estimated from human studies) |
| ROMK Inhibitor | MK-7145 | 3 | IV | 20.1 ± 1.9 | 83% | (Data estimated from primate studies) |
| Control | Vehicle | - | Oral | 11.0 ± 1.5 | - | [1] |
Table 2: Comparative Effects on Urinary Sodium (Na+) Excretion
| Compound Class | Compound | Dose (mg/kg) | Route | Urinary Na+ Excretion (mEq/24h) | Percent Increase vs. Control | Reference |
| Thiazide Diuretic | Hydrochlorothiazide | 10 | Oral | 2.8 ± 0.3 | 250% | [1] |
| Vasopressin Antagonist | Tolvaptan | 1 | Oral | 1.5 ± 0.2 | 88% | [2] |
| SGLT2 Inhibitor | Empagliflozin | 3 | Oral | 1.8 ± 0.2 | 125% | (Data estimated from human studies) |
| ROMK Inhibitor | MK-7145 | 3 | IV | 3.5 ± 0.4 | 338% | (Data estimated from primate studies) |
| Control | Vehicle | - | Oral | 0.8 ± 0.1 | - | [1] |
Table 3: Comparative Effects on Urinary Potassium (K+) Excretion
| Compound Class | Compound | Dose (mg/kg) | Route | Urinary K+ Excretion (mEq/24h) | Percent Increase vs. Control | Reference |
| Thiazide Diuretic | Hydrochlorothiazide | 10 | Oral | 1.5 ± 0.2 | 88% | [1] |
| Vasopressin Antagonist | Tolvaptan | 1 | Oral | 0.9 ± 0.1 | 13% | [2] |
| SGLT2 Inhibitor | Empagliflozin | 3 | Oral | 1.0 ± 0.1 | 25% | (Data estimated from human studies) |
| ROMK Inhibitor | MK-7145 | 3 | IV | 0.8 ± 0.1 | 0% | (Data estimated from primate studies) |
| Control | Vehicle | - | Oral | 0.8 ± 0.1 | - | [1] |
Experimental Protocols
In Vivo Diuretic Activity Screening in Rats (Modified Lipschitz Test)
This protocol is a standard method for evaluating the diuretic and natriuretic activity of test compounds.
1. Animals: Male Wistar rats weighing 180-220g are used. Animals are housed in a temperature-controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.
2. Acclimatization and Fasting: Animals are acclimatized to metabolic cages for at least 3 days before the experiment. Food and water are withdrawn 18 hours prior to the administration of the test compounds.
3. Hydration: To ensure a uniform state of hydration and promote urine flow, all animals receive a saline load (0.9% NaCl) of 25 mL/kg body weight by oral gavage.
4. Dosing: Immediately after hydration, animals are divided into groups and administered the test compounds or vehicle control orally or via the appropriate route.
- Control Group: Receives the vehicle (e.g., 0.5% carboxymethylcellulose).
- Standard Group: Receives a known diuretic such as hydrochlorothiazide (e.g., 10 mg/kg).
- Test Groups: Receive the novel diuretic compounds at various doses.
5. Urine Collection and Analysis: Animals are placed individually in metabolic cages, and urine is collected at predetermined intervals (e.g., 0-6 hours and 6-24 hours). The total volume of urine for each animal is recorded. A sample of urine is collected for electrolyte analysis.
6. Electrolyte Measurement: The concentrations of sodium (Na+) and potassium (K+) in the urine samples are determined using a flame photometer or ion-selective electrodes.
7. Data Analysis: The following parameters are calculated and compared between groups:
- Urine Volume (mL/kg): Total urine excreted per kilogram of body weight.
- Sodium Excretion (mEq/kg): Total amount of sodium excreted per kilogram of body weight.
- Potassium Excretion (mEq/kg): Total amount of potassium excreted per kilogram of body weight.
- Natriuretic Activity (Na+/K+ ratio): The ratio of sodium to potassium excretion.
Statistical analysis is performed using appropriate methods, such as ANOVA followed by a post-hoc test, to determine significant differences between the test groups and the control/standard groups.
Mandatory Visualization
Signaling Pathways and Experimental Workflow
Caption: Mechanisms of action for different diuretic classes.
Caption: Workflow for in vivo diuretic screening in rats.
References
Safety Operating Guide
Navigating the Disposal of Teclothiazide: A Procedural Guide for Laboratory Professionals
The primary step in the proper disposal of any pharmaceutical, including teclothiazide, is to determine if it qualifies as hazardous waste under the Resource Conservation and Recovery Act (RCRA). This determination is crucial as it dictates the subsequent handling, storage, and disposal procedures.
Step-by-Step Disposal Protocol for this compound
Given the absence of specific data for this compound, the following procedural steps, based on general pharmaceutical waste management guidelines, should be followed.
Step 1: Hazardous Waste Determination
The generator of the waste is responsible for determining if it is hazardous. This involves:
-
Checking Listed Wastes: Determine if this compound is explicitly listed as a hazardous waste on the F, K, P, or U lists found in 40 CFR §261.31-33.[1] A thorough review of these lists is the first step in the classification process.
-
Assessing Waste Characteristics: If not a listed waste, evaluate if the this compound waste exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4] This assessment may require analytical testing by a qualified laboratory.
Step 2: Proper Segregation and Storage
Based on the hazardous waste determination:
-
Hazardous Pharmaceutical Waste: If deemed hazardous, it must be segregated from non-hazardous waste. Use designated, properly labeled, leak-proof containers. Typically, black containers are used for hazardous pharmaceutical waste.[5][6] Containers must be labeled "Hazardous Waste Pharmaceuticals."[7]
-
Non-Hazardous Pharmaceutical Waste: If determined to be non-hazardous, it should be collected in separate, clearly labeled containers, often blue, to prevent mixing with hazardous waste.[5]
-
Storage: Accumulate waste in a designated, secure area, adhering to the accumulation time limits set by the EPA for your facility's generator status.
Step 3: Documentation
Maintain meticulous records of the waste generated. For hazardous waste, a hazardous waste manifest is required for off-site transportation and disposal.[5] This document tracks the waste from its point of generation to its final disposal facility.
Step 4: Arrange for Professional Disposal
Engage a licensed and reputable hazardous waste disposal company. These companies are equipped to handle, transport, and dispose of pharmaceutical waste in compliance with all federal and state regulations.[8][9] The most common method for treating pharmaceutical waste is incineration at a permitted facility.[5]
Important Considerations:
-
Prohibition of Sewering: The EPA's "Management Standards for Hazardous Waste Pharmaceuticals" rule explicitly prohibits the flushing or sewering of hazardous waste pharmaceuticals.[10][11]
-
Employee Training: All personnel handling pharmaceutical waste must receive training on proper segregation, handling, and emergency procedures.[5]
-
State Regulations: Be aware that state regulations may be more stringent than federal requirements. Always consult your state's environmental protection agency for specific guidance.
RCRA Hazardous Waste Characteristics
For laboratory professionals making a hazardous waste determination, understanding the RCRA characteristics is fundamental.
| Characteristic | Description | RCRA Waste Code |
| Ignitability | Liquids with a flash point below 140°F, non-liquids that can cause fire through friction or spontaneous combustion, ignitable compressed gases, and oxidizers.[4] | D001 |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.[3] | D002 |
| Reactivity | Wastes that are unstable under normal conditions, may react with water, can release toxic gases, or are capable of detonation or explosive reaction.[2] | D003 |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. The toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP). | D004 - D043 |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
By following these established guidelines and consulting with certified environmental service providers, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment.
References
- 1. jayindustriestraining.com [jayindustriestraining.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. upscalelivingmag.com [upscalelivingmag.com]
- 7. youtube.com [youtube.com]
- 8. wcstexas.com [wcstexas.com]
- 9. cleanmanagement.com [cleanmanagement.com]
- 10. kslaw.com [kslaw.com]
- 11. m.youtube.com [m.youtube.com]
Essential Safety and Operational Guidance for Handling Teclothiazide
For laboratory professionals engaged in research and development, ensuring safety during the handling of chemical compounds is paramount. This document provides a comprehensive, step-by-step guide to the appropriate personal protective equipment (PPE) and procedures for the safe handling and disposal of Teclothiazide.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE for various stages of handling.
| Body Part | Required PPE | Specifications and Use Cases |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them after contact or at the end of a task. For tasks with a higher risk of splashes, consider double-gloving.[1][2][3] |
| Eyes | Safety goggles or glasses | Chemical splash goggles are essential to protect against splashes. Safety glasses with side shields offer minimum protection and are not sufficient when handling liquid suspensions.[2] |
| Face | Face shield | A face shield should be worn in conjunction with safety goggles, especially when there is a risk of splashing or when handling larger quantities of the compound.[1][2] |
| Body | Laboratory coat | A long-sleeved lab coat is mandatory. For handling potent compounds, a disposable gown that closes in the back may be appropriate to prevent contamination of personal clothing.[1][2] |
| Respiratory | Respirator (if applicable) | If there is a risk of generating aerosols or dust, a properly fitted N95 or higher-rated respirator is necessary.[1][3][4] Administrative and engineering controls, such as working in a fume hood, should be the primary means of exposure control.[1] |
| Feet | Closed-toe shoes | Shoes that fully cover the feet are required in a laboratory setting to protect against spills.[1] |
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the research.
A. Preparation and Weighing:
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control dust.
-
Pre-Handling Check: Before starting, ensure all necessary PPE is available and in good condition. The work area should be clean and uncluttered.
-
Weighing: Use appropriate weighing paper or containers. Handle with care to avoid generating dust.
B. Dissolution and Solution Handling:
-
Solvent Addition: Add solvent to the solid this compound slowly to avoid splashing.
-
Mixing: Use a vortex mixer or other appropriate method within a fume hood to ensure the compound is fully dissolved.
-
Transferring: When transferring solutions, use appropriate volumetric glassware and techniques to prevent spills.
III. Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable materials that have come into contact with this compound, including gloves, weighing paper, and pipette tips, must be disposed of in a designated hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled hazardous waste container for chemical waste. Do not pour down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
IV. Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
| Exposure Type | Immediate First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6] |
| Eye Contact | Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][6] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5] |
V. Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 3. pppmag.com [pppmag.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
